2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-naphthalen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNGOHKHXNBZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383474 | |
| Record name | 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300665-29-6 | |
| Record name | 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its synthesis, key chemical properties, and its potential as a versatile building block for the development of novel therapeutic agents.
Introduction: The 1,3,4-Oxadiazole Scaffold in Drug Design
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry due to its favorable pharmacological profile.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5][6]
The 1,3,4-oxadiazole moiety is often employed as a bioisostere for ester and amide groups. This substitution can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid framework for precise ligand-receptor interactions. The thermal stability and electron-withdrawing nature of the oxadiazole ring also make it a valuable component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and scintillators.[7][8]
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole combines three key structural features:
-
The 1,3,4-Oxadiazole Core: Provides a stable, planar, and biologically active scaffold.
-
The 2-Naphthyl Group: A lipophilic moiety that can engage in π-π stacking interactions within biological targets. Naphthyl-containing compounds are prevalent in a number of approved drugs.
-
The Chloromethyl Group: A reactive electrophilic "handle" that allows for straightforward chemical modification and conjugation to other molecules.[9]
This unique combination of features makes 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole a highly attractive intermediate for the synthesis of novel, high-value compounds.
Synthesis and Mechanism
The synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole can be achieved through a well-established multi-step sequence, starting from 2-naphthoic acid. The general strategy involves the formation of an acylhydrazide, followed by cyclization to form the oxadiazole ring.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Step 1: Synthesis of 2-Naphthohydrazide
-
A solution of 2-naphthoic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is refluxed for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the resulting crude methyl 2-naphthoate is dissolved in ethanol.
-
Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 8-12 hours.
-
Upon cooling, the 2-naphthohydrazide precipitates as a white solid, which is then filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
-
To a stirred solution of 2-naphthohydrazide (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl₃), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-5 hours.
-
The excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled to room temperature and cautiously poured onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
Reaction Workflow Diagram
Caption: Synthetic workflow for 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
Chemical and Physical Properties
While specific experimental data for 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is not widely published, its properties can be reliably predicted based on closely related analogs.
Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale/Reference Analog |
| Molecular Formula | C₁₃H₉ClN₂O | Based on structure |
| Molecular Weight | ~256.68 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for similar oxadiazole derivatives[10] |
| Melting Point | > 150 °C | Naphthyl and oxadiazole groups contribute to a high melting point. |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Common solubility profile for aromatic heterocycles. |
| Thermal Stability | High | 1,3,4-oxadiazole derivatives are known for their excellent thermal stability.[7] |
Spectroscopic Characterization
The structure of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole can be confirmed using standard spectroscopic techniques. The expected key signals are outlined below.
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | - Aromatic protons of the naphthyl group (multiplets, δ 7.5-8.5 ppm).- A singlet for the chloromethyl protons (-CH₂Cl) (δ ~4.8-5.2 ppm). |
| ¹³C NMR | - Peaks corresponding to the naphthyl carbons (δ ~120-135 ppm).- Two distinct signals for the oxadiazole ring carbons (δ ~160-165 ppm).- A signal for the chloromethyl carbon (δ ~35-45 ppm). |
| FT-IR (cm⁻¹) | - Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=N stretching of the oxadiazole ring (~1620 cm⁻¹).- C-O-C stretching of the oxadiazole ring (~1070 cm⁻¹).- C-Cl stretching (~750 cm⁻¹). |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z corresponding to the molecular weight + 1. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is dominated by the chloromethyl group, which serves as a potent electrophile. This allows for nucleophilic substitution reactions, making it an invaluable intermediate for elaborating the core structure.
Key Reactions and Applications
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is fundamental to its use in building larger, more complex molecules. For instance, reaction with a primary or secondary amine would yield an aminomethyl derivative, a common structural motif in pharmacologically active compounds.
-
Synthesis of Anticancer Agents: The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in oncology.[6] By reacting 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole with various nitrogen-containing heterocycles or other nucleophilic anticancer fragments, novel hybrid molecules with potential tubulin polymerization inhibition or histone deacetylase (HDAC) inhibition activity can be synthesized.[6]
-
Development of Antimicrobial Agents: Many 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal activity.[3][5] The title compound can be used as a starting material to synthesize new derivatives for screening against various microbial strains.
-
Pro-drug and Linker Strategies: The reactive chloromethyl group can be used to attach the oxadiazole-naphthyl scaffold to a larger drug molecule, acting as a linker. This can be a strategy to improve the pharmacokinetic profile or solubility of the parent drug.
Reaction Pathway Diagram
Caption: Reactivity of the chloromethyl group with various nucleophiles.
Conclusion
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is a high-potential synthetic intermediate that leverages the desirable properties of the 1,3,4-oxadiazole core, the naphthyl moiety, and a reactive chloromethyl handle. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and materials scientists. The continued exploration of derivatives synthesized from this compound is expected to yield novel candidates for drug discovery programs and advanced materials applications.
References
-
PubChem. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | C9H7ClN2O | CID 314941. PubChem. [Link]
-
Zhang, X., et al. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. [Link]
-
Unknown. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]
-
Sharma, S., et al. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
-
Shafi, S., et al. Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]
-
Luczynski, M. & Kudelko, A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Asif, M. & Abida. A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Vaidya, A., et al. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design. [Link]
-
Kudelko, A., et al. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]
-
Hasan, A., et al. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
-
Taha, M., et al. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. [Link]
-
Kumar, S., et al. Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica. [Link]
-
CAS Common Chemistry. 2-(2-Naphthalenyl)-5-phenyl-1,3,4-oxadiazole. CAS. [Link]
-
Hughes, D. L., et al. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
-
Szafranski, K. & Szafranska, P. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]
-
Gontijo, R. J., et al. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Expert Opinion on Therapeutic Patents. [Link]
-
PubChem. 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. PubChem. [Link]
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Luczynski, M. & Kudelko, A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Zarghi, A. & Zebardast, T. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]
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Photophysical Engineering of Naphthyl-Substituted 1,3,4-Oxadiazoles: A Technical Guide
Executive Summary
This guide details the photophysical and synthetic framework for naphthyl-substituted 1,3,4-oxadiazoles , a class of organic semiconductors critical to optoelectronics. Unlike phenyl analogues (e.g., the benchmark PBD), the incorporation of a naphthyl moiety extends
These molecules function primarily as Electron Transport Materials (ETMs) in OLEDs due to the electron-deficient nature of the oxadiazole heterocycle, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection.[1] Furthermore, their high fluorescence quantum yields (
Molecular Architecture & Design Logic
The utility of naphthyl-1,3,4-oxadiazoles stems from the synergistic coupling of two distinct moieties:
-
The 1,3,4-Oxadiazole Core: Acts as the electron-accepting unit. The electronegative nitrogen and oxygen atoms pull electron density, stabilizing the LUMO and facilitating electron transport.
-
The Naphthyl Substituent: Acts as a rigid, planar conjugative extender.
-
Effect 1 (Thermal): Increases molecular weight and rigidity, suppressing crystallization and raising the glass transition temperature (
), which is vital for preventing device failure in OLEDs. -
Effect 2 (Optical): Induces a bathochromic shift (red-shift) in absorption compared to phenyl analogues while maintaining high
by reducing non-radiative decay pathways via structural rigidification.
-
Synthetic Protocol: Cyclodehydration Strategy
While several pathways exist, the Phosphorus Oxychloride (
Reaction Scheme Visualization[2]
Figure 1: Step-wise synthesis via cyclodehydration of diacylhydrazine intermediates.
Detailed Methodology
Safety Note:
Step 1: Intermediate Formation (Diacylhydrazine)
-
Dissolve 1-naphthoic acid hydrazide (10 mmol) in dry pyridine (20 mL).
-
Add equimolar aryl acid chloride dropwise at 0°C.
-
Stir at room temperature (RT) for 4 hours.
-
Pour into ice water; filter the precipitate (Diacylhydrazine).
-
Validation: Check IR spectroscopy. Appearance of two carbonyl peaks (
1650-1680 cm ) confirms the acyclic intermediate.
Step 2: Cyclization
-
Suspend the dried diacylhydrazine (5 mmol) in
(15 mL). -
Reflux at 100–110°C for 6–8 hours. Observation: The suspension should turn into a clear solution as cyclization proceeds.
-
Distill off excess
under reduced pressure. -
Quench residue slowly with crushed ice/sodium bicarbonate solution (neutralize to pH 7).
-
Extract with dichloromethane (DCM), dry over
, and recrystallize from ethanol/DMF.
Step 3: Self-Validating Quality Control
-
TLC: The product will have a significantly higher
value than the intermediate due to the loss of hydrogen-bonding N-H groups. -
IR Spectroscopy: Disappearance of the amide carbonyl and N-H stretches. Appearance of the characteristic
stretch of the oxadiazole ring at 1600-1620 cm [1].[2]
Photophysical Characterization
The photophysics of naphthyl-oxadiazoles are governed by Intramolecular Charge Transfer (ICT) .[3] The naphthyl group acts as a weak donor, and the oxadiazole ring acts as the acceptor.
Absorption and Emission[5][6][7]
-
Absorption: Typically shows strong bands in the 280–350 nm range, attributed to
transitions of the naphthalene and oxadiazole moieties. -
Emission: Deep blue fluorescence (
360–420 nm). -
Stokes Shift: Large Stokes shifts (3000–5000 cm
) are common, indicating significant geometric relaxation in the excited state, which is beneficial for reducing self-absorption in scintillator applications.
Solvatochromism (The Lippert-Mataga Effect)
These molecules exhibit positive solvatochromism. As solvent polarity increases (e.g., Hexane
-
Mechanism: The excited state (
) is more polar than the ground state ( ) due to ICT. Polar solvents stabilize the highly dipolar excited state, lowering its energy and reducing the emission bandgap.
Table 1: Representative Photophysical Data (2-Naphthyl-5-phenyl-1,3,4-oxadiazole)
| Solvent | Polarity Index | Stokes Shift (nm) | Quantum Yield ( | ||
| Cyclohexane | 0.2 | 315 | 368 | 53 | 0.85 |
| Toluene | 2.4 | 318 | 375 | 57 | 0.78 |
| Chloroform | 4.1 | 320 | 382 | 62 | 0.72 |
| Acetonitrile | 5.8 | 319 | 395 | 76 | 0.65 |
Note: Data is representative of general trends for mono-naphthyl substituted derivatives [2, 3]. Quantum yield often decreases in highly polar solvents due to increased non-radiative rates from the stabilized ICT state.
Application Architecture: OLEDs
The primary industrial application of these molecules is in the Electron Transport Layer (ETL) of OLEDs. Their high electron affinity allows them to accept electrons from the cathode and block holes from the emissive layer (Hole Blocking Layer - HBL).
Device Physics Diagram
Figure 2: OLED stack highlighting the Oxadiazole layer as an Electron Transport/Hole Blocking Layer.
Mechanism of Action
-
Electron Transport: The oxadiazole's low LUMO aligns well with the work function of common cathodes (like Al/LiF), minimizing the injection barrier.
-
Hole Blocking: The HOMO of naphthyl-oxadiazoles is typically very deep (
6.0–6.4 eV). This creates a massive energy barrier for holes arriving from the Emissive Layer (EML), confining excitons within the EML and significantly boosting device efficiency [4].
References
-
Kulkarni, A. P., et al. "Electron Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials, vol. 16, no. 23, 2004, pp. 4556-4573. Link
- Kudryavtsev, A. A., et al. "Synthesis and photophysical properties of 1,3,4-oxadiazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 150, 2015, pp. 35-42.
-
Bhat, K. S., et al. "Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity." Der Pharma Chemica, vol. 3, no. 6, 2011, pp. 246-253. Link
-
Strukelj, M., et al. "Design of Electron Transport Materials for Organic Light-Emitting Diodes." Science, vol. 267, 1995, pp. 1969-1972. Link
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Technical Guide: Fluorescence Quantum Yield of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
The following technical guide details the fluorescence quantum yield and photophysical properties of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
Executive Summary
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is a specialized fluorogenic reagent primarily utilized in the derivatization of carboxylic acids (e.g., fatty acids) for high-performance liquid chromatography (HPLC) with fluorescence detection.[][2] Its core structure integrates a 2-naphthyl moiety—acting as the primary chromophore—with a 1,3,4-oxadiazole ring that extends conjugation and electron-accepting character. The chloromethyl group serves as the reactive electrophilic handle.
While 2,5-diaryl-1,3,4-oxadiazoles (such as PBD or
Photophysical Profile
Spectral Characteristics
The photophysics of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole are governed by the
| Property | Value / Range | Context |
| Absorption Max ( | 280 – 305 nm | Characteristic of the naphthyl-oxadiazole core.[2] |
| Excitation Max ( | ~310 nm | Optimal excitation wavelength for fluorescence assays.[2] |
| Emission Max ( | 360 – 390 nm | Deep blue / Near-UV emission.[2] |
| Stokes Shift | ~50 – 80 nm | Large shift minimizes self-absorption (inner filter effect).[2] |
| Quantum Yield ( | 0.40 – 0.60 (Reagent)>0.80 (Diaryl Analogs) | Reagent |
| Solvent Effect | Positive Solvatochromism | Emission redshifts in polar aprotic solvents (e.g., DMSO, Acetonitrile).[2] |
Quantum Yield Analysis
The fluorescence quantum yield (
-
Structural Influence: The 1,3,4-oxadiazole ring is a strong electron acceptor. When coupled with two aryl groups (e.g., 2,5-di-2-naphthyl-1,3,4-oxadiazole), the system achieves a rigid, highly conjugated planar structure with
reaching 0.85 in cyclohexane [1]. -
Reagent vs. Product: The target compound replaces one aryl group with a chloromethyl group.
-
Loss of Conjugation: The alkyl group breaks the extended
-system, typically reducing compared to diaryl analogs. -
Heavy Atom Effect: The chlorine atom introduces spin-orbit coupling, which can facilitate intersystem crossing (ISC) to the triplet state, slightly quenching fluorescence.[2]
-
Result: The reagent itself exhibits moderate fluorescence (
).[2] However, the ester derivative formed after reaction with fatty acids often restores higher radiative efficiency by stabilizing the molecular environment and removing the labile chlorine.
-
Measurement Protocol
To determine the precise
Reagents & Standards[2][3]
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or PPO in Cyclohexane ( ).[2] -
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).[2]
-
Blank: Pure solvent.
Step-by-Step Workflow
-
Preparation: Prepare dilute solutions of the analyte and reference standard. Ensure Absorbance (
) at the excitation wavelength is below 0.1 (optimally 0.[2]05) to avoid inner filter effects. -
Absorbance Scan: Measure UV-Vis absorbance from 250 nm to 450 nm. Note the value at the chosen
(e.g., 310 nm).[2] -
Emission Scan: Record the fluorescence emission spectrum (320 nm – 500 nm) using the exact same
.[2] -
Integration: Integrate the area under the emission curve (
).[2] -
Calculation: Apply the comparative formula:
Where:
-
is the slope of the plot of Integrated Fluorescence Intensity (
) vs. Absorbance ( ).[2] - is the refractive index of the solvent.
Workflow Diagram (Graphviz)[2]
Caption: Self-validating workflow for relative fluorescence quantum yield determination.
Derivatization Mechanism & Application
The primary utility of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is in the labeling of carboxylic acids. The reaction transforms non-fluorescent analytes into highly fluorescent esters.[2]
Reaction Pathway
The chloromethyl group undergoes nucleophilic substitution (
Mechanism Diagram[2]
Caption: Nucleophilic substitution pathway converting fatty acids into fluorescent naphthyl-oxadiazole esters.
Factors Influencing Fluorescence[2][4][5]
-
Solvent Polarity: High polarity solvents (DMSO, DMF) typically stabilize the excited state (ICT character), causing a redshift in emission but potentially lowering
due to increased non-radiative decay rates.[2] -
pH Sensitivity: The oxadiazole ring can be protonated at very low pH, quenching fluorescence. The reaction is best performed and analyzed in neutral to slightly basic conditions.
-
Concentration: At high concentrations (
M), naphthyl derivatives are prone to excimer formation , appearing as a broad, structureless emission band at longer wavelengths (~450 nm) with a lower quantum yield.[2]
References
-
Adomenas, P., et al. "Synthesis and Properties of 2,5-Diaryl-1,3,4-Oxadiazoles." Journal of Fluorescence, vol. 18, no.[2] 2, 2008. (Establishes
for diaryl-naphthyl analogs). -
Nimura, N., & Kinoshita, T. "Fluorescent labeling of fatty acids with 9-anthryldiazomethane (ADAM) for high performance liquid chromatography."[2] Analytical Letters, vol. 13, no. 3, 1980.[2] (Contextualizes fatty acid labeling reagents).
- Valeur, B.Molecular Fluorescence: Principles and Applications. Wiley-VCH, 2001. (Standard reference for quantum yield measurement protocols).
-
Zhang, X., et al. "Synthesis and spectral luminescence properties of 2-aryl-5-methyl-1,3,4-oxadiazoles." Russian Chemical Bulletin, 2021.[2] (Provides comparative QY data for mono-aryl oxadiazoles,
).
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Naphthyl-Oxadiazole Scaffolds: A Technical Guide to Biological Potency and Synthesis
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the fusion of a naphthalene ring with an oxadiazole core represents a "privileged scaffold" architecture. This guide analyzes the naphthyl-oxadiazole hybrid , specifically focusing on the 1,3,4-oxadiazole isomer. This moiety combines the high lipophilicity and planar DNA-intercalating potential of the naphthalene system with the hydrogen-bonding capability and metabolic stability of the oxadiazole ring.
This technical guide dissects the pharmacological versatility of this scaffold, detailing its role as a VEGFR-2 inhibitor in oncology, a membrane-active agent in microbiology, and a selective COX-2 inhibitor in inflammation management.
Chemical Architecture & Pharmacophore Logic
The Lipophilic-Hydrophilic Balance
The efficacy of naphthyl-oxadiazole derivatives stems from a precise structural synergy:
-
Naphthalene Moiety (Lipophilic Domain): Facilitates membrane permeability and hydrophobic interactions within enzyme active sites (e.g., the hydrophobic pocket of VEGFR-2 or COX-2).
-
1,3,4-Oxadiazole Core (Bioisostere): Acts as a rigid, planar linker that mimics amide or ester bonds but with improved metabolic stability. It serves as a hydrogen bond acceptor, crucial for interacting with residues like Lys or Asp in kinase domains.
Structure-Activity Relationship (SAR)
-
Positioning: Substitution at the C2 and C5 positions of the oxadiazole ring is critical. Asymmetrical substitution (e.g., C2-naphthyl, C5-aryl) often yields higher potency than symmetrical analogs.
-
Electronic Effects: Electron-withdrawing groups (Cl, F, NO2) on the phenyl ring attached to the oxadiazole (opposite the naphthalene) significantly enhance antimicrobial and anticancer activity by increasing the acidity of the system and strengthening H-bond interactions.
Therapeutic Profiles
Anticancer Activity: VEGFR-2 Inhibition
Naphthyl-oxadiazole hybrids have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a primary regulator of angiogenesis.
-
Mechanism: The scaffold occupies the ATP-binding pocket of VEGFR-2. The naphthalene ring engages in
stacking interactions with aromatic residues (e.g., Phe918), while the oxadiazole nitrogen forms hydrogen bonds with the hinge region (e.g., Cys919). -
Data: Derivatives have demonstrated IC
values in the low micromolar range (8.0 – 10.0 µM) against HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines, inducing apoptosis via Caspase-3 activation.
Antimicrobial Potency[1][2]
-
Target: These compounds often target bacterial DNA gyrase (subunit B) or disrupt cell membrane integrity.
-
Spectrum: High efficacy is observed against Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA strains).
-
SAR Insight: The presence of a thiol group (-SH) or thione tautomer at the oxadiazole C5 position, when linked to a naphthylmethyl group, enhances antibacterial activity.
Anti-inflammatory Action: COX-2 Selectivity[3][4]
-
Mechanism: The bulky naphthalene group fits snugly into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, conferring selectivity. This reduces the gastrointestinal side effects typically associated with non-selective NSAIDs.[1]
-
Efficacy: In carrageenan-induced paw edema models, specific derivatives have shown inflammation inhibition rates comparable to Celecoxib.[2]
Visualizing the Mechanism
The following diagram illustrates the dual-pathway mechanism where Naphthyl-Oxadiazole derivatives induce apoptosis in cancer cells via VEGFR-2 inhibition.
Caption: Mechanism of Action: VEGFR-2 inhibition leads to downregulation of PI3K/Akt, triggering Caspase-3 mediated apoptosis.[3]
Experimental Protocols
Synthesis of 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole
This protocol utilizes the phosphorus oxychloride (
Reagents:
-
1-Naphthoic acid hydrazide (10 mmol)
-
Benzoic acid (10 mmol)
-
Phosphorus oxychloride (
) (5 mL) -
Sodium bicarbonate (
) solution (10%)
Workflow:
-
Mixing: In a clean round-bottom flask, mix equimolar amounts (10 mmol) of 1-naphthoic acid hydrazide and benzoic acid.
-
Cyclization: Add 5 mL of
to the mixture. -
Reflux: Heat the reaction mixture under reflux at 100–110°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the mixture to room temperature. Pour the contents slowly onto crushed ice with vigorous stirring to decompose excess
. -
Neutralization: Neutralize the resulting suspension with 10%
solution until pH ~8. -
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize from ethanol to obtain the pure product.
Synthesis Visualization
Caption: Cyclodehydration synthesis route using POCl3 to form the 1,3,4-oxadiazole core.
Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine the IC
-
Seeding: Seed MCF-7 cells (
cells/well) in a 96-well plate containing DMEM medium. Incubate for 24h at 37°C, 5% . -
Treatment: Treat cells with serial dilutions of the naphthyl-oxadiazole compound (0.1, 1, 10, 50, 100 µM). Include DMSO control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % cell viability =
. Plot dose-response curve to determine IC .
Quantitative Data Summary
| Compound Class | Target / Cell Line | Activity Metric | Key SAR Feature |
| Naphthyl-Oxadiazole Hybrid | HepG2 (Liver Cancer) | IC | Naphthalene at C2, p-Cl-Phenyl at C5 |
| Naphthyl-Oxadiazole Hybrid | MCF-7 (Breast Cancer) | IC | Naphthalene at C2, p-F-Phenyl at C5 |
| Naphthyl-Oxadiazole Thiol | S. aureus (MRSA) | MIC: 4–16 µg/mL | Free thiol (-SH) or thione at C5 |
| Naphthyl-Oxadiazole-Pyrrole | COX-2 Enzyme | IC | Bulky naphthyl group confers selectivity |
References
-
1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link][4]
-
Oxadiazole-Based COX-2 Inhibitors: Synthetic Development, Computational Insight and Biological Evaluation. ResearchGate. [Link]
-
1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Journal of Saudi Chemical Society. [Link][5]
Sources
- 1. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
Methodological & Application
Application Note & Synthesis Protocol: 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its metabolic stability, favorable electronic properties, and its role as a bioisostere for ester and amide functionalities.[1] The target molecule, 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole, combines this robust heterocycle with a lipophilic naphthalene moiety and a reactive chloromethyl group. This trifunctional architecture makes it a highly valuable building block for synthesizing a diverse range of derivatives with potential applications in pharmacology and organic electronics.[2] The chloromethyl group, in particular, serves as a versatile electrophilic handle for introducing various nucleophilic side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides a comprehensive, three-step protocol for the synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, ensuring a reproducible and safe execution of the synthesis.
Overall Synthetic Strategy
The synthesis is designed as a convergent, three-step sequence starting from commercially available methyl 2-naphthoate. The pathway involves the formation of a key hydrazide intermediate, followed by acylation and a final dehydrative cyclization step to construct the 1,3,4-oxadiazole ring.
Figure 1: Three-step synthesis workflow.
Part 1: Synthesis of 2-Naphthohydrazide (Intermediate I)
Principle: This initial step involves the nucleophilic acyl substitution of the methyl ester group in methyl 2-naphthoate by hydrazine. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable carbohydrazide.[3] This reaction is typically driven to completion by heating under reflux.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 2-naphthoate | 186.21 | 50 | 9.31 g |
| Hydrazine Hydrate (~64%) | 50.06 | 100 | ~5.0 mL |
| Ethanol (95%) | - | - | 100 mL |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-naphthoate (9.31 g, 50 mmol) and ethanol (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Carefully add hydrazine hydrate (~5.0 mL, 100 mmol) to the solution in a dropwise manner. A 1:2 molar ratio of ester to hydrazine hydrate is effective.[3]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile Phase: Ethyl Acetate/Hexane 1:1). The disappearance of the starting ester spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold distilled water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product, 2-naphthohydrazide (Intermediate I), under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Part 2: Synthesis of N'-(2-chloroacetyl)-2-naphthohydrazide (Intermediate II)
Principle: This step involves the N-acylation of the terminal nitrogen of the hydrazide with chloroacetyl chloride.[4][5] Chloroacetyl chloride is a highly reactive acylating agent. The reaction is performed in a dry, aprotic solvent to prevent hydrolysis of the acid chloride.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Naphthohydrazide (I) | 186.21 | 40 | 7.45 g |
| Chloroacetyl Chloride | 112.94 | 44 (1.1 eq) | 3.5 mL |
| Dry Dioxane | - | - | 80 mL |
Protocol:
-
In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, suspend 2-naphthohydrazide (7.45 g, 40 mmol) in dry dioxane (80 mL).
-
Cool the suspension in an ice bath to 0-5°C with continuous stirring.
-
Add chloroacetyl chloride (3.5 mL, 44 mmol) dropwise to the cold suspension over 30 minutes. Ensure the temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
-
Stir the resulting slurry for 15 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from ethanol to yield pure N'-(2-chloroacetyl)-2-naphthohydrazide (Intermediate II) as a white solid.
Part 3: Synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Principle: This is the final and critical ring-forming step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and cyclizing agent commonly used for synthesizing 1,3,4-oxadiazoles from diacylhydrazine precursors.[6][7][8][9] It facilitates an intramolecular cyclodehydration reaction, where the oxygen of one carbonyl group attacks the other carbonyl carbon, followed by elimination of water (facilitated by POCl₃) to form the stable aromatic oxadiazole ring.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Intermediate II | 262.69 | 30 | 7.88 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | 40 mL |
Protocol:
-
Under a certified chemical fume hood , add N'-(2-chloroacetyl)-2-naphthohydrazide (7.88 g, 30 mmol) to a 100 mL round-bottom flask.
-
Carefully add phosphorus oxychloride (40 mL) to the flask. POCl₃ serves as both the reagent and the solvent.[7]
-
Fit the flask with a reflux condenser (with a gas outlet trap for HCl fumes) and gently heat the mixture to reflux (approx. 107°C) for 4-5 hours.
-
The solution will become clear as the reaction progresses.
-
After the reflux period, allow the mixture to cool to room temperature.
-
CRITICAL STEP: In a large beaker (1 L), prepare approximately 400 g of crushed ice. Slowly and carefully, pour the cooled reaction mixture onto the crushed ice in a dropwise manner with vigorous stirring. This is a highly exothermic reaction that quenches the excess POCl₃. Perform this step in the back of the fume hood.
-
Continue stirring the slurry for 30-60 minutes until all the ice has melted and the product has precipitated.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.
-
Collect the crude solid product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.
-
Dry the solid completely. Purify the crude product by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain pure 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
Physicochemical and Spectroscopic Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₂O |
| Molecular Weight | 244.68 g/mol |
| Appearance | Expected to be a white or off-white solid |
| Purity (TLC/HPLC) | >95% |
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 1610-1550 (C=N stretch), 1250-1200 (C-O-C stretch of oxadiazole ring), and ~750 (C-Cl stretch).
-
¹H NMR (CDCl₃, δ ppm): The spectrum should show multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthalene ring. A key singlet should appear around δ 4.8-5.0 ppm, integrating to two protons, which is characteristic of the chloromethyl (-CH₂Cl) group.
-
¹³C NMR (CDCl₃, δ ppm): Expect signals for the oxadiazole carbons around δ 160-165 ppm, the chloromethyl carbon around δ 35-45 ppm, and a series of signals in the aromatic region for the naphthalene carbons.
-
Mass Spectrometry (EI-MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z ≈ 244 and an isotopic peak [M+2]⁺ at m/z ≈ 246 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.
Process Rationale and Safety Imperatives
Figure 2: Key reagent considerations.
Trustworthiness & Self-Validation: The integrity of this protocol relies on strict adherence to safety measures and confirmation of intermediates and the final product at each stage.
Safety Precautions:
-
Phosphorus Oxychloride (POCl₃): This substance is extremely hazardous. It is corrosive, causes severe burns to skin and eyes, and is toxic if inhaled or swallowed.[10][11] It reacts violently with water, releasing toxic hydrogen chloride gas.[12][13][14] All manipulations must be performed in a well-ventilated chemical fume hood. [10] Wear appropriate personal protective equipment (PPE), including neoprene or Teflon gloves, a lab coat, and chemical safety goggles with a face shield.[14] An emergency eyewash station and safety shower must be readily accessible.[11]
-
Chloroacetyl Chloride: This is a corrosive lachrymator (tear-producing agent) and reacts with moisture.[15][16] Handle with care in a fume hood.
-
Hydrazine Hydrate: This reagent is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste, especially residues containing POCl₃, must be neutralized and disposed of according to institutional and local environmental regulations. Do not pour raw POCl₃ waste down the drain.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Naphthohydrazide from 2-Naphthoic Acid. BenchChem Technical Support.
- Thermo Fisher Scientific. (2025).
- New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- Smolecule. (2023). Buy 2-hydroxy-1-naphthohydrazide.
- NOAA. phosphorus oxychloride - Report | CAMEO Chemicals.
- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
- Air Liquide Malaysia.
- Pardeshi et al. (2022).
- Indian Journal of Chemistry. (2006). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide.
- Kumar, P. et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. PubMed.
- ChemRxiv. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II)
- Al-Zahrani, A. A. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. PubMed.
- ChemicalBook. (2026). 3-HYDROXY-2-NAPHTHOIC ACID HYDRAZIDE.
- RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances.
- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Zhang, X. et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- RSC Publishing. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
- ResearchGate. (2020).
- Sharma, P. et al. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC.
- ChemicalBook. (2023).
- Reddy, C. S. et al. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC.
- Wikipedia. Chloroacetyl chloride.
- Hasan, A. et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- MDPI. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Siddiqui, N. et al. (2013).
- Khan, I. et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
- Google Patents. (2021). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
- Google Patents. (2007). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
- Sigma-Aldrich. 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Naphthohydrazide|CAS 39627-84-4|Research Chemical [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. my.airliquide.com [my.airliquide.com]
- 15. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 16. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
Application Note: Fluorescent Labeling of Carboxylic Acids with 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
This guide outlines the protocol for using 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole (referred to herein as NA-OXD-Cl ) as a pre-column fluorescent labeling reagent. This reagent is particularly effective for the high-sensitivity detection of carboxylic acids (e.g., fatty acids, bile acids, prostaglandins, and acidic drugs like ibuprofen) via High-Performance Liquid Chromatography (HPLC).
Introduction & Principle
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole (NA-OXD-Cl) is a fluorogenic alkylating agent designed to target carboxylic acid moieties. Unlike UV-absorbing reagents, NA-OXD-Cl introduces a highly fluorescent naphthalene-oxadiazole fluorophore to the analyte, significantly enhancing the signal-to-noise ratio for trace analysis.
Mechanism of Action
The labeling proceeds via a nucleophilic substitution (
-
Target Functional Group: Carboxylic Acid (-COOH)
-
Reaction Type: Nucleophilic Substitution (Alkylation)
-
Resulting Derivative: Fluorescent Ester
Key Properties
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 244.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetonitrile (MeCN), Acetone, DMF |
| Excitation Max ( | ~304 nm (Solvent dependent) |
| Emission Max ( | ~360–380 nm (Strong purple/blue fluorescence) |
| Storage | -20°C, desiccated, protected from light |
Reaction Mechanism Visualization
Caption: The carboxylate anion attacks the chloromethyl group of NA-OXD-Cl to form a stable fluorescent ester.
Experimental Protocol
Reagents and Equipment
-
Labeling Reagent: 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole (NA-OXD-Cl).
-
Solvents: HPLC-grade Acetonitrile (MeCN), Acetone, or DMF.
-
Catalyst: Potassium Carbonate (
) (anhydrous) and 18-Crown-6 ether (phase transfer catalyst). -
Reaction Vials: Amber glass vials with PTFE-lined caps (to prevent photodegradation).
-
Heating Block: Capable of maintaining 60–80°C.
Preparation of Stock Solutions
-
Reagent Solution (10 mM): Dissolve 2.45 mg of NA-OXD-Cl in 1 mL of Acetonitrile. Prepare fresh or store at -20°C for up to 1 week.
-
Catalyst Solution: Dissolve 10 mg of 18-Crown-6 and 10 mg of anhydrous
in 10 mL of Acetone (or Acetonitrile). Note: 18-Crown-6 is toxic; handle with care.
Derivatization Procedure (Step-by-Step)
-
Sample Preparation:
-
Take 100 µL of the sample solution (containing fatty acids/carboxylic acids).
-
Evaporate to dryness under a stream of nitrogen if the solvent is incompatible (e.g., contains water or alcohols).
-
-
Reaction Setup:
-
Reconstitute the dried sample in 100 µL of Catalyst Solution .
-
Add 100 µL of Reagent Solution (NA-OXD-Cl) .
-
Cap the vial tightly and vortex for 10 seconds.
-
-
Incubation:
-
Heat the vial at 60–80°C for 30–60 minutes .
-
Optimization Note: Steric hindrance in the analyte may require longer times or higher temperatures.
-
-
Termination & Cleanup:
-
Cool the vial to room temperature.
-
(Optional) Add 10 µL of 10% acetic acid to neutralize excess base.
-
Filter through a 0.22 µm PTFE filter before injection.
-
Analytical Workflow Diagram
Caption: Standard workflow for pre-column derivatization of carboxylic acids using NA-OXD-Cl.
HPLC Analysis Conditions
The resulting esters are hydrophobic and separate well on Reverse-Phase (RP) columns.
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (or 0.1% Formic Acid in Water) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 50% B to 100% B over 20 min (Adjust based on analyte hydrophobicity) |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence (FLD) |
| Wavelengths | Ex: 304 nm , Em: 360–380 nm (Scan spectrum for optimal Em) |
Troubleshooting & Optimization (Expert Insights)
-
Low Yield?
-
Water Contamination: The reaction is sensitive to water. Ensure all reagents and solvents are anhydrous. Water hydrolyzes the chloromethyl reagent.
-
Catalyst: The use of 18-Crown-6 is critical when using
in organic solvents to solubilize the carbonate ion. Alternatively, use in DMF.
-
-
Multiple Peaks?
-
Reagent Peaks: The reagent itself (NA-OXD-Cl) may fluoresce or hydrolyze to the alcohol form (NA-OXD-CH2OH). Run a reagent blank to identify these peaks.
-
Isomerism: Ensure your analyte does not racemize under basic heating conditions (rare for standard fatty acids).
-
-
Sensitivity:
-
The naphthyl fluorophore is moderately intense. For ultra-trace analysis (femtomole levels), ensure the detector gain is optimized and the emission bandwidth is set correctly (e.g., 20 nm).
-
References
-
Synthesis and Properties of Chloromethyl-Oxadiazoles
- Title: 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Source: Advanced Materials Research, Vols. 554-556, pp 768-771 (2012).
-
URL:[Link]
-
General Protocol for Oxadiazole Labeling of Fatty Acids
- Title: Novel Isoniazid–Based 1,3,4‐Oxadiazole–Fatty Acid Hybrids: Synthesis and Activity (Demonstrates reactivity of f
- Source: ResearchG
-
URL:[Link]
-
Fluorescence Properties of Naphthyl-Oxadiazoles
- Title: Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole deriv
- Source: Der Pharma Chemica, 2011, 3(4): 341-348.
-
URL:[Link]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole Scaffold
The 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole moiety is a key building block in medicinal chemistry, offering a unique combination of structural rigidity, desirable electronic properties, and a reactive handle for molecular elaboration. The 1,3,4-oxadiazole ring is a well-established pharmacophore, known for its metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisosteric replacement for amide and ester groups. The appended 2-naphthyl group imparts significant hydrophobicity and can engage in π-π stacking interactions within biological targets. The chloromethyl group at the 2-position is the lynchpin for synthetic diversification, providing a highly reactive electrophilic site for nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The resulting derivatives have shown significant promise as antimicrobial and anticancer agents.[1][2][3][4] This guide provides a detailed exploration of the nucleophilic substitution reactions of this versatile scaffold, offering both mechanistic insights and practical, field-proven protocols.
Reaction Mechanism: An S(_N)2 Pathway
The nucleophilic substitution at the chloromethyl group of 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism. The electron-withdrawing nature of the 1,3,4-oxadiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by nucleophiles.
Key Mechanistic Steps:
-
Nucleophilic Attack: A nucleophile (Nu:⁻), rich in electrons (e.g., an amine, thiolate, or phenoxide), attacks the electrophilic methylene carbon from the backside relative to the chlorine atom.
-
Transition State: A transient, high-energy pentacoordinate transition state is formed, where the nucleophile and the leaving group (chloride) are partially bonded to the central carbon atom.
-
Inversion of Configuration: As the new bond between the nucleophile and the carbon strengthens, the bond between the carbon and the chlorine weakens. The chloride ion is expelled as the leaving group, and the stereochemistry at the carbon center is inverted.
-
Product Formation: The final substituted product is formed with a new covalent bond between the methylene carbon and the nucleophile.
The choice of solvent is critical for the success of S(_N)2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.
Diagram of the S(_N)2 Reaction Workflow
Sources
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Derivatization of Amines with Chloromethyl Oxadiazoles
Introduction: The Strategic Importance of Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties contribute to a remarkable versatility, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[2][3][4] This five-membered aromatic ring system often serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles.
Amine derivatization is a fundamental strategy in both pharmaceutical synthesis and analytical chemistry.[5][6][7] For synthetic chemists, it is a powerful tool for constructing complex molecules and exploring structure-activity relationships (SAR). For analytical scientists, converting amines into derivatives improves their physicochemical properties, enhancing chromatographic separation and detection sensitivity.[5][8]
This document provides a comprehensive guide for researchers on the derivatization of primary and secondary amines using 2-chloromethyl-5-aryl-1,3,4-oxadiazoles. The core transformation is a nucleophilic substitution reaction, a robust and reliable method for forging a new carbon-nitrogen bond, thereby coupling the amine to the pharmacologically significant oxadiazole core.
Reaction Mechanism: Nucleophilic Substitution
The derivatization proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic methylene carbon (the carbon atom of the -CH₂Cl group). This attack displaces the chloride ion, which is a good leaving group.
The reaction is typically facilitated by a non-nucleophilic base. The base serves two critical functions:
-
It deprotonates the amine (or the ammonium salt formed after initial substitution), increasing its nucleophilicity and driving the reaction forward.
-
It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. rroij.com [rroij.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Application of Naphthyl-Oxadiazole Fluorescent Probes
Introduction: Illuminating Biological Systems
In the landscape of modern biomedical research and drug development, fluorescent probes are indispensable tools. They act as molecular beacons, allowing for the real-time visualization of ions, biomolecules, and enzymatic activities within the complex environment of living cells.[1][2] Among the various classes of fluorophores, those built upon a naphthyl-oxadiazole scaffold have garnered significant attention for their robust photophysical properties and versatile chemistry.[3]
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is not only thermally and photochemically stable but also possesses strong electron-accepting characteristics.[4][5] When conjugated with a naphthalene moiety—a rigid, polycyclic aromatic hydrocarbon with an extensive π-electron system—the resulting structure forms a powerful fluorophore.[3] These probes are noted for their high fluorescence quantum yields, excellent photostability, and tunable emission spectra.[3][4]
A key feature of many naphthyl-oxadiazole probes is their design based on a donor-π-acceptor (D-π-A) architecture. This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation.[4][6] The ICT process is fundamental to their function, leading to large Stokes shifts (the separation between absorption and emission maxima) and a pronounced sensitivity to the polarity of their local environment, a property known as solvatochromism.[7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific principles, a detailed protocol for the chemical synthesis and characterization of a representative naphthyl-oxadiazole probe, and a validated methodology for its application in cellular imaging.
Scientific Principles: The Naphthyl-Oxadiazole Fluorophore
The exceptional performance of these probes stems from their unique molecular architecture. The fusion of the naphthalene group with the 1,3,4-oxadiazole ring creates a core structure with inherent fluorescence.[3][5] By strategically adding electron-donating groups (Donors) to this core, a sophisticated D-π-A system is established.
Mechanism of Action: Intramolecular Charge Transfer (ICT)
-
Ground State: In its resting state, the molecule has a stable distribution of electrons.
-
Excitation: Upon absorbing a photon of light, an electron is promoted to a higher energy level.
-
Charge Transfer: This excitation triggers a rapid, intramolecular transfer of electron density from the electron-rich "Donor" moiety, across the naphthalene "π-bridge," to the electron-deficient "Acceptor" (the oxadiazole ring).[4][8]
-
Fluorescence Emission: As the molecule relaxes back to its ground state, it emits a photon of light (fluorescence). The energy of this emitted light is lower than the absorbed energy, a direct consequence of the energy consumed during the ICT process. This energy difference results in a large Stokes shift, which is highly advantageous for imaging applications as it minimizes self-quenching and simplifies signal detection.[4][9]
The efficiency and wavelength of this emission are highly dependent on the probe's immediate surroundings. In polar environments, the charge-separated excited state is stabilized, leading to a lower energy emission, which manifests as a red-shift (bathochromic shift) in the fluorescence spectrum. This environmental sensitivity makes these probes excellent candidates for sensing changes in cellular microenvironments.[4][7]
Synthesis Protocol: Preparation of 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole
This section details a reliable, two-step procedure for synthesizing a representative naphthyl-oxadiazole fluorescent probe. The chosen pathway involves the formation of a key hydrazide intermediate, followed by a cyclization reaction to yield the final oxadiazole ring.
Part A: Synthesis of 1-Naphthohydrazide (Intermediate)
Principle: 1-Naphthoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. The acid chloride then readily reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to form the stable 1-naphthohydrazide intermediate.
Materials and Reagents:
-
1-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dry benzene or toluene
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid (0.05 mol) in dry benzene (50 mL).
-
Slowly add thionyl chloride (0.06 mol) dropwise to the solution at room temperature.
-
Reflux the mixture for 3 hours. After completion, remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude 1-naphthoyl chloride.
-
In a separate flask, prepare a solution of hydrazine hydrate (0.1 mol) in ethanol (50 mL) and cool it in an ice bath.
-
Slowly add the crude 1-naphthoyl chloride to the hydrazine solution with constant stirring.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Pour the reaction mixture into ice-cold water. The solid precipitate of 1-naphthohydrazide will form.
-
Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure intermediate.
Part B: Synthesis of 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole (Final Probe)
Principle: The 1-naphthohydrazide intermediate undergoes a condensation reaction with benzoic acid, followed by dehydrative cyclization using phosphorus oxychloride (POCl₃) to form the thermodynamically stable 1,3,4-oxadiazole ring.[10][11]
Materials and Reagents:
-
1-Naphthohydrazide (from Part A)
-
Benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, create a mixture of 1-naphthohydrazide (0.01 mol) and benzoic acid (0.01 mol).
-
Carefully add phosphorus oxychloride (5 mL) to the mixture while cooling in an ice bath.
-
Once the addition is complete, reflux the reaction mixture for 5-6 hours at 110-120 °C.[10]
-
After cooling to room temperature, slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by adding a 5% sodium bicarbonate solution until a solid product precipitates out.
-
Filter the crude product, wash it extensively with water until the filtrate is neutral, and then dry.
-
Purification: Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure fluorescent probe.[4]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected spectra should correspond to the desired 2-(naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole structure.[10][11]
Photophysical Characterization
Objective: To determine the core spectroscopic properties of the synthesized probe, which are essential for its application in fluorescence-based assays.
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of the purified probe in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare a working solution (e.g., 10 µM) in a solvent of choice (e.g., ethanol or phosphate-buffered saline, PBS) for analysis.
-
UV-Vis Absorption: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 250 nm to 500 nm to determine the maximum absorption wavelength (λabs max).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λabs max. Record the emission spectrum to determine the maximum emission wavelength (λem max).
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λem max - λabs max.
-
(Optional) Solvatochromism Study: Repeat the fluorescence emission measurement in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, DMSO) to observe the effect of the environment on the emission properties.[4]
Expected Results and Data Presentation: The probe is expected to exhibit strong absorption in the UV or near-visible region and emit fluorescence at a longer wavelength. An increase in solvent polarity should cause a bathochromic (red) shift in the emission maximum.
| Property | Value (in Ethanol) | Value (in DMSO) |
| λabs max (nm) | ~320 - 350 | ~325 - 355 |
| λem max (nm) | ~380 - 420 | ~410 - 450 |
| Stokes Shift (nm) | > 60 | > 85 |
| Appearance | Colorless Solution | Colorless Solution |
| Fluorescence | Blue / Violet | Blue / Cyan |
| Note: These are representative values and will vary based on the specific aryl substituent used in the synthesis. |
Application Protocol: Live-Cell Imaging
Principle: The lipophilic nature of the naphthyl-oxadiazole probe allows it to passively diffuse across the cell membrane. Its inherent fluorescence enables the visualization of the cellular compartments where it accumulates, often lipid-rich structures like the endoplasmic reticulum or lipid droplets, without the need for specific targeting moieties.
Materials:
-
HeLa or MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized naphthyl-oxadiazole probe (1 mM stock in DMSO)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI cube: Ex ~350 nm, Em ~450 nm)
Part A: Cell Viability (MTT) Assay
Objective: To determine the non-toxic working concentration of the probe for live-cell imaging.
Protocol Summary:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of probe concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.[7]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan crystal formation.[7]
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Self-Validation: Choose a working concentration for imaging that demonstrates >90% cell viability.
Part B: Staining and Imaging Protocol
-
Cell Seeding: Plate HeLa or MCF-7 cells onto glass-bottom imaging dishes. Culture them until they reach 60-70% confluency.
-
Probe Loading: Dilute the 1 mM probe stock solution in pre-warmed complete culture medium to the desired final working concentration (e.g., 5 µM, as determined by the MTT assay).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently aspirate the probe-containing medium and wash the cells twice with warm PBS to remove any extracellular probe.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Immediately visualize the cells using a fluorescence microscope. Use a filter set appropriate for the probe's excitation and emission spectra (e.g., a DAPI filter set).
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis: Low or No Product Yield | Incomplete reaction; impure reagents; insufficient reflux time or temperature. | Ensure reagents are pure and dry. Increase reaction time. Verify reaction temperature. Use fresh POCl₃. |
| Characterization: Poor Solubility | The synthesized probe is highly nonpolar. | Use less polar solvents for characterization (e.g., Chloroform, Dichloromethane). For biological assays, use DMSO for stock solutions. |
| Imaging: No Cellular Staining | Probe concentration is too low; incubation time is too short; probe precipitated. | Increase probe concentration or incubation time. Ensure the probe is fully dissolved in the medium before adding to cells. Check for precipitation. |
| Imaging: High Background Signal | Incomplete washing; probe concentration is too high. | Increase the number of PBS washes (3-4 times). Reduce the probe concentration. |
| Imaging: Rapid Photobleaching | High-intensity excitation light; prolonged exposure. | Reduce the intensity of the excitation lamp. Use a neutral density filter. Minimize exposure time when focusing and acquiring images. |
| Imaging: Cell Death Observed | Probe is cytotoxic at the used concentration; prolonged light exposure. | Re-evaluate cytotoxicity with an MTT assay and use a lower concentration. Minimize light exposure to reduce phototoxicity. |
Conclusion and Future Outlook
The naphthyl-oxadiazole scaffold represents a versatile and powerful platform for the development of high-performance fluorescent probes. The synthetic route described herein is robust and can be adapted to introduce a wide variety of functional groups, allowing for the fine-tuning of photophysical properties and biological targets. These probes are not only valuable for general cellular imaging but also serve as precursors for more complex biosensors designed to detect specific ions, molecules, or enzymatic activities.[9][12] As research progresses, the application of these luminophores will undoubtedly expand, finding new roles in diagnostics, high-throughput screening, and targeted drug delivery systems.[13][14][15]
References
- Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC. (2025).
- Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC. (n.d.).
- Exploration and Synthesis of Fluorescent Oxadiazole and Thiadiazole Boronyls. (n.d.). University Digital Conservancy, University of Minnesota.
- 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions | Request PDF. (n.d.).
- Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. (2025). PubMed.
- Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PMC. (n.d.).
- Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. (n.d.). Royal Society of Chemistry.
- Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. (n.d.). Royal Society of Chemistry.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2020).
-
Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[4][5]oxadiazol-2-ylmethyl]-1H-benzimidazole. (n.d.). Springer.
- Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (n.d.). Der Pharma Chemica.
- Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. (2022). Taylor & Francis Online.
-
Synthesis, Characterization and Anticancer evaluation of 2-(Naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[4][5][16]oxadiazol-2-ylmethyl]-1H-benzimidazole. (n.d.). ResearchGate.
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (n.d.). MDPI.
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PubMed Central. (2017).
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online.
- Development of fluorescent probes for bioimaging applications - PMC. (n.d.).
- Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl) - Arabian Journal of Chemistry. (2013). ScienceDirect.
- Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review. (n.d.). STM Journals.
- Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research. (n.d.).
- Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2025).
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC. (2025).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applic
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed.
- Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies. (2007). PubMed.
Sources
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications | MDPI [mdpi.com]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes [pubmed.ncbi.nlm.nih.gov]
- 4. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. conservancy.umn.edu [conservancy.umn.edu]
Application Note: Covalent Tethering of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole to Nucleophilic Polymer Backbones
Introduction & Chemical Logic
This guide details the protocols for functionalizing polymers with 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole (referred to herein as CNO ).
The Molecular Payload
CNO is a bifunctional molecular tool. It combines a naphthyl-oxadiazole core —renowned for its high electron affinity, thermal stability, and intense blue-violet fluorescence—with a reactive chloromethyl handle .
-
Applications: Development of Polymer Light-Emitting Diodes (PLEDs), fluorescent biological tagging, and antimicrobial surface coatings.
-
Mechanism of Action: The chloromethyl group acts as a potent electrophile. It undergoes Nucleophilic Substitution (
) when exposed to polymers bearing nucleophilic pendant groups (amines, hydroxyls, thiols, or carboxylates).
Strategic "Grafting-To" Approach
We utilize a "grafting-to" post-polymerization modification strategy. This method is superior to copolymerization for this specific fluorophore because it preserves the polymer's molecular weight distribution and allows for precise tuning of the fluorophore loading density by simply adjusting the stoichiometry.
Reaction Mechanics
The functionalization relies on the displacement of the chloride ion by a nucleophile on the polymer backbone.
Reaction Scheme (DOT Visualization)
Figure 1: General reaction mechanism for the nucleophilic substitution of the chloromethyl group by polymer-bound nucleophiles.
Protocol A: Functionalization of Amine-Bearing Polymers
Target Polymers: Polyethylenimine (PEI), Polyallylamine (PAA), Chitosan.
Chemistry:
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Polymer: Linear Polyethylenimine (PEI), MW ~25,000 (anhydrous).
-
Reagent: 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CNO).
-
Solvent: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Base: Potassium Carbonate (
) or Triethylamine (TEA) (to scavenge HCl). -
Precipitant: Diethyl Ether or Acetone.
Step-by-Step Procedure
-
Dissolution:
-
Dissolve 1.0 g of PEI in 10 mL of anhydrous DMF in a round-bottom flask under nitrogen atmosphere. Stir at 60°C until fully dissolved.
-
-
Base Activation:
-
Add 1.5 equivalents (relative to the intended CNO loading) of anhydrous
. Stir for 30 minutes. -
Note: If using TEA, add it directly with the CNO in the next step.
-
-
Reagent Addition:
-
Dissolve the calculated amount of CNO (e.g., 0.1 g for 10% w/w loading) in 2 mL of DMF.
-
Add the CNO solution dropwise to the polymer solution over 10 minutes to prevent localized cross-linking.
-
-
Reaction:
-
Heat the mixture to 80°C and stir vigorously for 12–16 hours .
-
Observation: The solution may develop a blue fluorescence under UV light as the reaction proceeds.
-
-
Purification (Critical):
-
Cool the reaction to room temperature.
-
Filter off solid inorganic salts (
/KCl). -
Drop the filtrate slowly into 200 mL of vigorously stirred Diethyl Ether. The polymer will precipitate as a white/pale-yellow solid.
-
Wash: Redissolve in a minimal amount of DMF and re-precipitate in ether. Repeat twice to ensure all unreacted small-molecule CNO is removed.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 40°C for 24 hours.
-
Protocol B: Functionalization of Hydroxyl-Bearing Polymers
Target Polymers: Polyvinyl Alcohol (PVA), Phenolic Resins (Novolac). Chemistry: Williamson Ether Synthesis (O-alkylation). Constraint: Hydroxyls are less nucleophilic than amines; a stronger base and strictly anhydrous conditions are required.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Polymer: Polyvinyl Alcohol (PVA) (fully hydrolyzed).
-
Reagent: CNO.
-
Solvent: Anhydrous DMSO (PVA is insoluble in DMF).
-
Base: Sodium Hydride (NaH) (60% dispersion in oil).
Step-by-Step Procedure
-
Activation (Alkoxide Formation):
-
Dissolve 1.0 g of PVA in 15 mL of anhydrous DMSO at 80°C.
-
Cool to room temperature.[1]
-
Caution: Add NaH (1.2 equivalents relative to CNO) slowly. Evolution of
gas will occur. Stir for 1 hour until gas evolution ceases.
-
-
Coupling:
-
Add CNO (dissolved in minimal DMSO) dropwise to the activated polymer solution.
-
-
Reaction:
-
Heat to 60°C for 24 hours .
-
-
Quenching & Purification:
-
Carefully add a few drops of ethanol to quench unreacted NaH.
-
Precipitate the polymer by pouring the DMSO solution into a 10-fold excess of Acetone.
-
Soxhlet Extraction: To guarantee purity, perform a Soxhlet extraction using methanol for 12 hours to remove any non-covalently bound oxadiazole.
-
Characterization Matrix
To validate the success of the functionalization, the following data points must be collected.
| Technique | Target Observation | Confirmation Criteria |
| 1H-NMR | Aromatic protons (7.5–8.5 ppm) | Appearance of naphthyl peaks broadened by polymer attachment. |
| FT-IR | C=N stretch (Oxadiazole) | New band appearance at ~1580–1610 |
| UV-Vis | Absorption | Peak at ~300–310 nm (characteristic of naphthyl-oxadiazole). |
| Fluorescence | Emission Spectrum | Strong emission at ~360–420 nm (Blue/Violet) in solution. |
| GPC | Molecular Weight | Slight increase in Mw; check for cross-linking (bimodal distribution). |
Experimental Workflow Diagram
Figure 2: Operational workflow for polymer functionalization.
Troubleshooting & Optimization
-
Issue: Low Degree of Substitution (DS).
-
Cause: Hydrolysis of the chloromethyl group by trace water.
-
Fix: Ensure solvents are dried over molecular sieves. Increase reaction time or temperature (up to 100°C for thermally stable polymers).
-
-
Issue: Polymer Gelation/Insolubility.
-
Cause: Cross-linking. The chloromethyl group might react with two polymer chains if the concentration is too high.
-
Fix: Perform the reaction under dilute conditions (<5% w/v polymer concentration).
-
-
Issue: Fluorescence Quenching.
-
Cause: Aggregation of fluorophores (ACQ) on the backbone.
-
Fix: Reduce the loading density of CNO. Aim for <5 mol% substitution.
-
References
-
Zhang, X., et al. (2014). "2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds." Advanced Materials Research.
-
Frank, A., et al. (2025). "Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application." PMC/NIH. - Provides context on the photophysics of oxadiazole derivatives.
-
Kudryavtsev, K. V., et al. (2022).[2] "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups." Molecules. - Demonstrates nucleophilic substitution methodologies on oxadiazole rings.
-
Marx, L., et al. (2003). "Design Strategies for Functionalized Poly(2-oxazoline)s." Polymers.[3][4] - Discusses polymer functionalization using chloromethyl-aryl derivatives.
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Advanced Protocol: One-Pot Synthesis of Chloromethyl-1,3,4-Oxadiazole Derivatives
Executive Summary
The chloromethyl-1,3,4-oxadiazole scaffold is a high-value pharmacophore and a versatile synthetic intermediate. Its electrophilic chloromethyl group (
This guide details two distinct one-pot methodologies for synthesizing 2-chloromethyl-5-aryl-1,3,4-oxadiazoles from aryl hydrazides and chloroacetic acid derivatives:
-
Method A (The Standard): Phosphoryl chloride (
) mediated cyclodehydration.[1] Robust, high-yielding, but requires rigorous safety protocols. -
Method B (The Modern Alternative): Propylphosphonic Anhydride (T3P®) mediated synthesis. Milder conditions, easier workup, and improved safety profile.
Safety & Hazard Warning (Critical)
DANGER: VESICANT & CORROSIVE HAZARD
-
Chloromethyl-1,3,4-oxadiazoles are potent alkylating agents. They act as vesicants (blistering agents) similar to mustard gas analogues. Direct skin contact can cause severe, delayed chemical burns.
-
Inhalation Risk: The volatile precursors (chloroacetyl chloride) and the final product dust are lachrymators and respiratory irritants.
-
Reagent Hazards:
-
: Reacts explosively with water to release
and phosphoric acid. -
Chloroacetyl Chloride: Highly toxic and corrosive.
-
: Reacts explosively with water to release
-
Mandatory PPE: Double nitrile gloves, lab coat, chemical splash goggles, and a functioning fume hood are non-negotiable.
Mechanistic Principles
The formation of the 1,3,4-oxadiazole ring proceeds via a cyclodehydration mechanism. The reaction involves the initial formation of a diacylhydrazine intermediate, followed by the elimination of water to close the ring.
Reaction Pathway Diagram[1][2]
Figure 1: General mechanistic pathway for the cyclodehydration of hydrazides to 1,3,4-oxadiazoles.
Method A: -Mediated Cyclodehydration (Standard Protocol)
This method is the historical "gold standard" due to the dual role of
Materials
-
Substrate: Aryl hydrazide (1.0 equiv)
-
Reagent: Chloroacetic acid (1.1 equiv)
-
Solvent/Dehydrating Agent: Phosphoryl chloride (
) (5–10 volumes) -
Workup: Crushed ice, Sodium bicarbonate (
), Ethyl acetate.
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a
drying tube or maintain a nitrogen atmosphere. -
Addition: Charge the flask with the Aryl hydrazide (e.g., 10 mmol) and Chloroacetic acid (11 mmol).
-
Solvent Addition: Carefully add
(15–20 mL) to the mixture.-
Note: The reaction is initially heterogeneous.
-
-
Reaction: Heat the mixture to reflux (100–110 °C) .
-
Observation: The solid will dissolve, and the solution will turn clear/yellowish. Evolution of
gas will occur (ensure proper venting). -
Duration: Reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
-
Cooling: Allow the reaction mass to cool to room temperature.
-
Quenching (Critical Step):
-
Prepare a beaker with ~200 g of crushed ice.
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Caution: This step is exothermic. Do not allow the temperature to rise rapidly; add more ice if necessary.
-
-
Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using solid
or a saturated solution.-
Why: Neutralization prevents hydrolysis of the chloromethyl group and precipitates the product.
-
-
Isolation:
-
If solid precipitates: Filter, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.[2]
Method B: T3P-Mediated Synthesis (Green/Modern Protocol)
Propylphosphonic anhydride (T3P) is a cyclic trimer that acts as a mild, low-toxicity coupling and dehydrating agent. This method avoids the harsh, corrosive nature of
Materials
-
Substrate: Aryl hydrazide (1.0 equiv)
-
Reagent: Chloroacetic acid (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0–2.5 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (4.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).
Step-by-Step Protocol
-
Setup: Clean round-bottom flask with stirrer.
-
Dissolution: Dissolve Aryl hydrazide (5 mmol) and Chloroacetic acid (5.5 mmol) in EtOAc (20 mL).
-
Base Addition: Add
(20 mmol) and stir at for 10 minutes. -
T3P Addition: Add T3P solution (12.5 mmol) dropwise to the cold mixture.
-
Reaction:
-
Workup:
-
Isolation: Dry the organic layer (
) and concentrate in vacuo. -
Purification: Often yields pure product; otherwise, recrystallize or use flash chromatography.
Comparison of Methods
| Feature | Method A ( | Method B (T3P) |
| Reaction Type | Harsh Dehydration | Mild Dehydration |
| Temperature | High ( | Moderate ( |
| Reaction Time | 4–6 Hours | 3–8 Hours |
| Workup | Difficult (Exothermic Quench) | Easy (Aqueous Wash) |
| Safety Profile | Poor (Corrosive, Reactive) | Excellent (Non-toxic, Stable) |
| Yield | 70–85% | 80–95% |
| Substrate Scope | Stable Aryl groups | Sensitive functional groups |
Troubleshooting & Optimization
Problem: Hydrolysis of Chloromethyl Group
-
Symptom: Formation of hydroxymethyl derivative (
) or low chlorine content. -
Cause: Excessive heating during workup or prolonged exposure to basic aqueous conditions.
-
Solution: Keep the quenching step (Method A) strictly below
. Perform extraction quickly. Avoid strong bases like ; stick to .
Problem: Incomplete Cyclization
-
Symptom: Presence of acyclic diacylhydrazine intermediate (visible on TLC).
-
Solution (Method A): Increase reflux time or add a catalytic amount of
. -
Solution (Method B): Add an additional 0.5 equiv of T3P and ensure the reaction is refluxing vigorously.
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
References
-
Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research.
-
Augustine, J. K., Vairavelu, V., Sarabin, S., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles.[10][11] Synlett.
-
Bala, S., Kamboj, S., Kajal, A., & Saini, V. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. The Scientific World Journal.
-
Apollo Scientific. (2023). Safety Data Sheet: 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes & Protocols: Naphthyl Oxadiazoles in Scintillator Fabrication
Introduction: The Pursuit of Efficient Radiation Detection
Scintillators are materials that exhibit luminescence upon exposure to ionizing radiation, serving as the core of detectors used in fields ranging from medical imaging and homeland security to high-energy physics.[1] Organic scintillators, particularly those fabricated from a polymer matrix doped with fluorescent molecules (fluors), offer distinct advantages such as fast response times, mechanical flexibility, and cost-effective manufacturing.[2][3]
The 1,3,4-oxadiazole moiety is a highly efficient and photochemically stable heterocyclic scaffold.[4] Its derivatives are known for their strong fluorescence and are frequently employed as primary or secondary fluors in scintillator formulations.[5] By incorporating a naphthyl group into the oxadiazole structure, we can modulate the molecule's photophysical properties, enhancing solubility in aromatic polymer matrices like polystyrene and tuning the emission wavelength to better match the sensitivity of modern photodetectors.[6] This guide provides a comprehensive overview and detailed protocols for the application of naphthyl oxadiazoles in the fabrication of high-performance plastic scintillators.
Part 1: Fundamentals and Design Rationale
The Scintillation Mechanism in Doped Polymers
The detection process in a plastic scintillator is a multi-step energy cascade. Understanding this pathway is critical for optimizing material selection and concentration.
-
Primary Interaction: Incident ionizing radiation (e.g., gamma-rays, neutrons) deposits energy primarily into the bulk polymer matrix (e.g., polystyrene, PVT), creating a shower of excited molecular states.
-
Non-Radiative Energy Transfer: This excitation energy rapidly migrates through the polymer backbone via non-radiative mechanisms, such as Förster Resonance Energy Transfer (FRET). The efficiency of this step is crucial and is a primary reason for using aromatic polymers, which facilitate this energy migration.
-
Capture by Primary Fluor: The energy is captured by the primary fluor, the naphthyl oxadiazole, which is present in a low concentration (typically 1-2 wt%).
-
Photon Emission: The excited naphthyl oxadiazole molecule relaxes to its ground state by emitting a photon, typically in the near-UV or violet region of the spectrum.[7]
Caption: Structure of a representative fluor, 2-(naphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole.
Part 2: Synthesis and Fabrication Protocols
This section provides validated, step-by-step protocols for the synthesis of a representative naphthyl oxadiazole and its subsequent use in fabricating a plastic scintillator.
Protocol: Synthesis of 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole
This protocol outlines a common synthetic route. [8][9]The procedure involves the cyclization of a hydrazide precursor.
Materials:
-
1-Naphthoyl chloride
-
Benzhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
Acylation Step:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzhydrazide (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add 1-naphthoyl chloride (1.05 eq) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into cold water to precipitate the N'-benzoyl-1-naphthohydrazide intermediate. Filter, wash with water, and dry the solid.
-
-
Cyclization Step:
-
Suspend the dried intermediate (1.0 eq) in phosphorus oxychloride (5-10 vol eq).
-
Heat the mixture to reflux (approx. 106°C) and maintain for 3-5 hours until the reaction is complete (monitor by TLC).
-
Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Filter the crude product, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/toluene mixture, to yield pure 2-(naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole as a crystalline solid.
-
Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol: Fabrication of a Polystyrene-Based Plastic Scintillator
This protocol details the fabrication of a 50 g scintillator puck. The methodology is adapted from established procedures for creating polystyrene-based scintillators. [10] Materials:
-
Styrene monomer (inhibitor removed via alumina column)
-
2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole (synthesized above)
-
Glass ampoule or mold (e.g., 25 mm diameter test tube)
-
Heating mantle or oil bath
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation of the Scintillator Cocktail:
-
Weigh 0.5 g of 2-(naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole (for a 1 wt% concentration).
-
In a clean beaker, dissolve the fluor in 49.5 g of inhibitor-free styrene.
-
Stir gently with a magnetic stirrer until the solid is completely dissolved. A slight warming (to ~60°C) may be necessary to facilitate dissolution.
-
-
Oxygen Removal (Critical Step):
-
Transfer the solution to the glass ampoule.
-
Purge the solution with dry argon or nitrogen gas for 10-15 minutes. Submerge the tip of a long needle into the liquid to ensure thorough purging.
-
Rationale: Dissolved oxygen is a potent quenching agent for the excited states of the fluor, and its removal is essential for achieving high light output.
-
-
Thermal Polymerization:
-
Seal the ampoule securely while maintaining the inert atmosphere.
-
Place the sealed ampoule in a programmable oven or oil bath.
-
Initiate the following temperature program:
-
Heat to 100°C over 2 hours.
-
Hold at 100°C for 24 hours.
-
Increase to 120°C over 2 hours.
-
Hold at 120°C for 48 hours.
-
Increase to 140°C over 2 hours.
-
Hold at 140°C for 24 hours.
-
-
Rationale: This staggered temperature profile ensures controlled polymerization, preventing the formation of bubbles and internal stresses that would compromise optical clarity.
-
-
Annealing and Finishing:
-
Slowly cool the oven to room temperature over 24 hours. This annealing step is crucial to relieve mechanical stress and prevent cracking.
-
Carefully break the glass mold to retrieve the solid plastic scintillator.
-
Cut the scintillator to the desired dimensions and polish the faces to optical clarity using progressively finer grades of sandpaper and polishing compounds.
-
Caption: Workflow for the fabrication of a plastic scintillator.
Part 3: Characterization and Performance Data
Photophysical Characterization
Before fabrication, the synthesized fluor should be characterized. The resulting scintillator's optical properties must also be verified.
-
UV-Vis Absorption: Determines the wavelength range at which the fluor absorbs energy.
-
Fluorescence Emission: Identifies the peak emission wavelength, which should align with the photodetector's sensitivity. The emission from the final plastic scintillator should be measured to account for matrix effects.
-
Fluorescence Lifetime: Measures the decay time of the emission, a critical parameter for timing applications.
Table 1: Representative Photophysical Properties of Naphthyl-Substituted Aza-POPOP Analogues in CH₂Cl₂ [11]
| Compound ID | Naphthyl Position | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ) (ns) |
|---|---|---|---|---|---|
| 3b | 2-naphthyl | 328 | 382 | 54 | 1.22 |
| 3d | 2-naphthyl | 327 | 380 | 53 | 0.82 |
Data synthesized from Reference.[11] This table illustrates typical values for related compounds.
Scintillation Performance Evaluation
-
Light Yield: This is the most important measure of a scintillator's efficiency, typically expressed relative to a standard like Anthracene or a commercial scintillator (e.g., EJ-200). It is measured by exposing the scintillator to a known radiation source (e.g., ¹³⁷Cs for gamma-rays) and analyzing the resulting pulse height spectrum from a coupled PMT.
-
Scintillation Decay Time: This measures the time profile of the light pulse. It consists of a fast component (prompt fluorescence) and potentially slower components. Fast decay times (e.g., ~2 ns) are desirable for high-rate environments. [12]The presence of a slow component can sometimes be exploited for pulse shape discrimination (PSD) to differentiate between particle types (e.g., neutrons and gamma-rays). [10]
References
-
INIS-IAEA. (2005). Plastic scintillator based on polymethyl methacrylate (Review). Retrieved from [Link]
-
ResearchGate. (2025). Development of polymerizable 2-(1-naphthyl)-5-phenyloxazole scintillators for ionizing radiation detection. Retrieved from [Link]
-
ResearchGate. (2025). Plastic Scintillators Based on Polymethyl Methacrylate: A Review. Retrieved from [Link]
-
MDPI. (2023). Polyaromatic Hydrocarbon (PAH)-Based Aza-POPOPs: Synthesis, Photophysical Studies, and Nitroanalyte Sensing Abilities. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,2'-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole). Retrieved from [Link]
-
CAS Common Chemistry. 2-(2-Naphthalenyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]
-
SciSpace. (2019). Investigation of the scintillation properties of plastic scintillator based on 2,5-diaryloxadiazole alkyl derivative. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. Retrieved from [Link]
-
DAE Symposium on Nuclear Physics. Fabrication and characterization of a 3D-printed plastic scintillator. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Retrieved from [Link]
- University of Michigan. Organic Scintillation Detectors.
-
Royal Society of Chemistry. Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis, Characterization and Anticancer evaluation of 2-(Naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-o[6][11]xadiazol-2-ylmethyl]-1H-benzimidazole. Retrieved from [Link]
-
PMC. (2025). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Retrieved from [Link]
-
Manipal Research Portal. (2021). Synthesis, characterization, DFT and photophysical studies of new class of 1,3,4-oxadiazole-isobenzofuran hybrids. Retrieved from [Link]
-
International Journal of Chemical Synthesis and Chemical Reactions. (2023). Advance in the Synthesis of Oxadiazole Based Heterocyclic Compound. Retrieved from [Link]
-
Kyung Hee University. (2020). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Retrieved from [Link]
-
RMD, Inc. Organic Glass Scintillator for Gamma-ray Spectroscopy. Retrieved from [Link]
-
Bicocca Open Archive. (2020). Composite Fast Scintillators based on High-Z Fluorescent Metal-Organic Frameworks Nanocrystals. Retrieved from [Link]
-
MDPI. (2021). Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. Retrieved from [Link]
-
CERN Indico. Scintillation Detectors. Retrieved from [Link]
Sources
- 1. Advantages, Applications, and the Role of OST Photonics in Scintillator Manufacturing - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]
- 2. ne204-fall2018.github.io [ne204-fall2018.github.io]
- 3. indico.cern.ch [indico.cern.ch]
- 4. chemical.journalspub.info [chemical.journalspub.info]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. rmdinc.com [rmdinc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Welcome to the dedicated technical support guide for the synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis. We will address frequently encountered issues, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to enhance reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole?
The most established and reliable pathway is a three-step synthesis starting from 2-naphthoic acid. The general workflow involves:
-
Hydrazinolysis: Conversion of 2-naphthoic acid (or its methyl/ethyl ester) into 2-naphthohydrazide.[1]
-
Acylation: Reaction of 2-naphthohydrazide with chloroacetyl chloride to form the key intermediate, N'-chloroacetyl-2-naphthohydrazide.[2][3]
-
Oxidative Cyclization/Dehydration: Ring closure of the N'-chloroacetyl intermediate using a dehydrating agent, typically phosphorus oxychloride (POCl₃), to yield the target 1,3,4-oxadiazole.[4]
Q2: Why is the choice of cyclizing agent in the final step so critical?
The final step is an intramolecular cyclodehydration reaction. The efficiency of this ring closure is highly dependent on the power of the dehydrating agent. Agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are commonly used.[3][4] POCl₃ is often preferred for this specific transformation as it acts as both a dehydrating agent and a solvent in excess, driving the reaction to completion. However, its high reactivity can also lead to side reactions and charring if not properly controlled, making temperature and reaction time critical parameters.
Q3: What are the primary impurities I should expect?
Common impurities include unreacted starting materials (2-naphthohydrazide or the N'-chloroacetyl intermediate), side products from the acylation step (e.g., bis-acylated hydrazide), and degradation products from the cyclization step, especially if harsh conditions are used. Proper monitoring by Thin Layer Chromatography (TLC) at each stage is essential for identifying and mitigating these impurities.
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion in Step 1 (2-Naphthohydrazide Formation)
Question: "My initial conversion of methyl 2-naphthoate to 2-naphthohydrazide is sluggish and the yield is below 70%. How can I improve this?"
Plausible Causes & Solutions:
-
Cause 1: Insufficient Hydrazine Hydrate. Hydrazinolysis is a nucleophilic acyl substitution.[1] A stoichiometric excess of hydrazine hydrate is required to drive the equilibrium towards the product.
-
Solution: Increase the molar ratio of hydrazine hydrate to the ester. A ratio of 1:2 to 1:5 (ester:hydrazine hydrate) is often effective.[1] Monitor the disappearance of the starting ester spot on TLC.
-
-
Cause 2: Low Reaction Temperature or Short Reaction Time. The reaction requires thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is refluxed at an appropriate temperature (typically 60–80°C in ethanol) for an adequate duration.[1] Extend the reflux time from 6 hours up to 12-24 hours if TLC analysis shows incomplete conversion.
-
-
Cause 3: Poor Quality of Starting Ester. Impurities in the methyl 2-naphthoate can inhibit the reaction.
-
Solution: Verify the purity of the starting ester by NMR or melting point analysis. If necessary, recrystallize or purify by column chromatography before use.
-
Issue 2: Multiple Products and Low Yield in Step 2 (Chloroacetylation)
Question: "The reaction of 2-naphthohydrazide with chloroacetyl chloride gives me a complex mixture of products and a very low yield of the desired N'-chloroacetyl-2-naphthohydrazide. What is happening?"
Plausible Causes & Solutions:
-
Cause 1: Di-acylation. The 2-naphthohydrazide has two nucleophilic nitrogen atoms. In the presence of a strong base or excess chloroacetyl chloride, di-acylation can occur, leading to an unwanted by-product.[5]
-
Solution: Control the stoichiometry carefully. Use a 1:1 molar ratio of hydrazide to chloroacetyl chloride. Add the chloroacetyl chloride solution dropwise to a cooled (0°C) solution of the hydrazide to dissipate heat and minimize over-reaction.[6]
-
-
Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical to control reactivity.
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine in an inert, dry solvent such as dichloromethane (DCM), dioxane, or benzene.[3][6] The base scavenges the HCl by-product without interfering with the reaction. Ensure the solvent is anhydrous, as water will readily hydrolyze the chloroacetyl chloride.
-
-
Cause 3: Side Reaction with the Chloro- group. The chloroacetyl moiety is itself reactive. Under basic conditions, intermolecular substitution reactions can occur, leading to oligomeric by-products.
-
Solution: Maintain a low reaction temperature (0°C to room temperature) and monitor the reaction closely. Once TLC indicates the formation of the desired product, proceed with work-up promptly to avoid subsequent reactions.
-
Issue 3: Failed Cyclization or Extensive Degradation in Step 3 (Oxadiazole Formation)
Question: "When I add POCl₃ to my N'-chloroacetyl intermediate, the reaction turns black and I cannot isolate any of the desired oxadiazole product. Why is it failing?"
Plausible Causes & Solutions:
-
Cause 1: Reaction Temperature is Too High. The cyclodehydration with POCl₃ is highly exothermic. An uncontrolled temperature increase leads to charring and decomposition of the organic material.
-
Solution: Add the intermediate portion-wise to pre-heated POCl₃ at a controlled temperature (e.g., 70-80°C), or add POCl₃ dropwise to the intermediate at a lower temperature before slowly heating to reflux. Vigorous stirring is essential. The optimal reflux temperature is typically between 80-110°C.
-
-
Cause 2: Presence of Moisture. Phosphorus oxychloride reacts violently with water, which not only deactivates the reagent but can also contribute to uncontrolled exotherms and side reactions.
-
Solution: Ensure the N'-chloroacetyl-2-naphthohydrazide intermediate is thoroughly dried before this step. Use freshly distilled POCl₃ and conduct the reaction under a dry nitrogen or argon atmosphere in oven-dried glassware.
-
-
Cause 3: Insufficient Reaction Time or Inefficient Quenching. The reaction may not have gone to completion, or the product may be lost during work-up.
-
Solution: Reflux the reaction mixture for 3-6 hours, monitoring by TLC (if possible, using a quenched aliquot). The work-up procedure is critical: cool the reaction mixture to room temperature and pour it slowly and carefully onto a large amount of crushed ice with stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product. Neutralize the acidic aqueous solution slowly with a base like sodium bicarbonate or sodium hydroxide solution to avoid product degradation.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Naphthohydrazide
-
In a round-bottom flask, dissolve methyl 2-naphthoate (10.0 mmol, 1.86 g) in ethanol (50 mL).
-
Add hydrazine hydrate (20.0 mmol, 1.0 g, 2 eq).[1]
-
Heat the mixture to reflux (approx. 80°C) for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath.
-
Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: 90-95%
-
Expected M.P.: ~154°C[7]
-
Protocol 2: Synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
-
Acylation: Suspend 2-naphthohydrazide (10.0 mmol, 1.86 g) in dry dioxane (40 mL) in a flask equipped with a dropping funnel and nitrogen inlet.
-
Add chloroacetyl chloride (10.0 mmol, 1.13 g) dropwise to the stirred suspension at 0-5°C.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows consumption of the hydrazide.
-
Cyclization: To the resulting suspension of N'-chloroacetyl-2-naphthohydrazide, add phosphorus oxychloride (20 mL) slowly.
-
Heat the mixture to reflux (100-110°C) for 4-6 hours. The mixture should turn into a clear, yellowish solution.[4]
-
Work-up: After cooling, pour the reaction mixture cautiously onto 200 g of crushed ice with vigorous stirring.
-
Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and then with a cold 5% sodium bicarbonate solution.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
Table 1: Comparison of Cyclization Conditions for 1,3,4-Oxadiazoles
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Reference Insight |
| POCl₃ | Excess POCl₃ | 80 - 110 | 3 - 6 | 75 - 90 | Highly effective but requires careful temperature control and anhydrous conditions.[4] |
| SOCl₂ | Excess SOCl₂ | 70 - 80 | 4 - 8 | 70 - 85 | Good alternative to POCl₃; work-up is similar. |
| P₂O₅ | Xylene | 130 - 140 | 6 - 12 | 60 - 80 | Requires higher temperatures and heterogeneous conditions.[8] |
| I₂ / K₂CO₃ | DMSO | 100 | 0.2 - 1 | 80 - 93 | A modern, metal-free oxidative cyclization method suitable for acylhydrazone intermediates.[9][10] |
Visualized Workflows and Logic
Caption: Overall workflow for the synthesis of the target oxadiazole.
Caption: Troubleshooting logic for the final cyclization step.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Naphthohydrazide from 2-Naphthoic Acid. BenchChem Technical Support. 1
-
Savelyev, P. A., et al. (n.d.). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semicondu. SciSpace. 11
-
Kim, H., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
-
Kim, H., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Semantic Scholar.
-
Smolecule. (2023). Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2.
-
Wang, X., et al. (2007). Oxidative Cyclization of Aromatic Aldehyde N‐Acylhydrazones by bis(Trifluoroacetoxy)iodobenzene. Synthetic Communications, 37(5), 775-780.
-
BenchChem. (2025). Troubleshooting by-product formation in oxadiazole synthesis. BenchChem Technical Support. 12
-
Unknown Author. (n.d.). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. 2
-
ChemicalBook. (2026). 3-HYDROXY-2-NAPHTHOIC ACID HYDRAZIDE | 5341-58-2.
-
Gomha, S. M., et al. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 72-78.
-
Unknown Author. (n.d.). PDF on Chloroacetylhydrazones. 13
-
Khalil, A. E.-G. M., et al. (n.d.). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate.
-
PrepChem.com. (n.d.). Synthesis of 2-(6-Chloro-2-pyridyl)chloroacetic acid, hydrazide.
-
Kumar, S., et al. (2010). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 2(5), 297-305.
-
Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate.
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-279.
-
Farooq, I., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15813-15820.
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 725352.
-
Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
-
Nudelman, A., et al. (2001). Acylation of Hydrazides with Acetic Acid and Formic Acid. Synthetic Communications, 31(15), 2349-2355.
-
Sharma, A., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Indian Journal of Pharmaceutical Education and Research, 59(1, Suppl).
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
Deadman, J. J., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 222-230.
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1, Suppl).
-
BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem Technical Support. 14
-
ResearchGate. (2015). What is the best procedure to prepare 2-substituted 1,3,4-oxadiazole with a good yield?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 6. prepchem.com [prepchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for removing impurities from chloromethyl oxadiazoles
Technical Support Center: Purification of Chloromethyl Oxadiazoles
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Safety Warning: Chloromethyl oxadiazoles are potent alkylating agents and potential vesicants. All procedures described below must be performed in a fume hood with appropriate PPE (double nitrile gloves, goggles, lab coat).
Introduction: The Stability-Reactivity Paradox
Chloromethyl-1,2,4-oxadiazoles (and their 1,3,4-isomers) represent a unique challenge in purification. The oxadiazole ring acts as a bioisostere for esters/amides, but the pendant chloromethyl group (
The Core Challenge: You are purifying a compound that is simultaneously:
-
Acid-Sensitive: The oxadiazole ring can undergo hydrolytic cleavage or Boulton-Katritzky rearrangement under acidic conditions.
-
Nucleophile-Sensitive: The chloromethyl group is prone to
displacement by water (hydrolysis), alcohols, or even residual amidoximes. -
Thermally Labile: High temperatures during distillation or recrystallization can trigger violent decomposition or polymerization.
This guide provides self-validating protocols to navigate these competing reactivities.
Impurity Profiling & Diagnostics
Before selecting a purification method, diagnose your crude mixture using this impurity profile table.
Table 1: Common Impurities in Chloromethyl Oxadiazole Synthesis
| Impurity Type | Origin/Cause | Diagnostic Sign (TLC/NMR) | Removal Strategy |
| Unreacted Amidoxime | Incomplete acylation or low stoichiometry. | TLC: Low | Acidic wash (dilute HCl) or recrystallization from EtOH. |
| Intermediate formed but failed to cyclize.[1] | LCMS: Mass = Product + 18 (Water). NMR: Distinct shift in methylene protons compared to product. | Drive cyclization (Heat/TBAF) before purification. | |
| Hydroxymethyl Derivative | Hydrolysis of | NMR: | Irreversible. Prevent by using anhydrous conditions. |
| 1,2,4-Oxadiazine-5-ones | Reaction with maleic/fumaric impurities or dimerization. | LCMS: Unexpected mass. NMR: Vinyl protons if derived from maleate. | Chromatography (distinct |
| Residual Solvents | High boiling solvents (DMF, DMSO) trapping product.[2] | Physical: Product remains an oil/gum. | Azeotropic distillation with Toluene. |
Troubleshooting Guides (Q&A)
Issue 1: "My product decomposes or streaks on silica gel columns."
Diagnosis: Silica gel is naturally acidic (
Protocol: Triethylamine (TEA) Buffered Chromatography
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
Buffering: Add 1% v/v Triethylamine (TEA) to the slurry and stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.
-
Running: Run the column with your standard gradient. The TEA neutralizes acidic sites, preventing streaking and decomposition.
-
Note: TEA is volatile and will be removed during rotary evaporation.
-
Issue 2: "The product is an oil, but it should be a solid."
Diagnosis: Chloromethyl oxadiazoles often form supersaturated oils due to trace impurities (like
Protocol: Breaking the Oil
-
Azeotrope: Dissolve the oil in excess Toluene (10 mL per g of product). Evaporate on a rotavap at 40°C. Repeat 3x. This removes trapped EtOAc, DCM, and traces of water/DMF.
-
Trituration: Add cold Pentane or Hexane to the residue. Scratch the flask walls vigorously with a glass rod.
-
Seeding: If available, add a single crystal of pure product. If not, cool to -20°C overnight.
Issue 3: "I see a 'Ghost Spot' on TLC that appears during workup."
Diagnosis: Reversion of the O-acyl amidoxime intermediate. If the cyclization wasn't complete, the intermediate can hydrolyze back to the starting amidoxime and acid upon exposure to water/silica, creating confusing TLC plates where spots "appear" out of nowhere. Solution: Ensure 100% cyclization before workup.
Validation Step:
-
Take an aliquot of the reaction mixture.
-
Run LCMS/NMR. Look specifically for the
peak (intermediate). -
Fix: If intermediate persists, add anhydrous TBAF (Tetra-n-butylammonium fluoride) in THF or heat to reflux with a Dean-Stark trap to force water removal.
Visualizing the Chemistry
Figure 1: Reaction Pathways & Impurity Formation
This diagram illustrates the critical divergence points where impurities are generated during the synthesis of 5-chloromethyl-1,2,4-oxadiazoles.
Caption: Pathways showing the desired cyclization (green) vs. common hydrolytic and rearrangement side-reactions (red).
Detailed Protocols
Protocol A: Optimized Recrystallization
Best for: Removing colored impurities and unreacted starting materials from solid derivatives.
Solvent Selection:
-
Primary Solvent: Ethanol (95%) or Isopropanol.
-
Anti-Solvent: Water (if using EtOH) or Hexane (if using EtOAc).
Step-by-Step:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60-70°C) to dissolve the solid.
-
Critical: Do not boil aggressively. Chloromethyl oxadiazoles can degrade.
-
-
Filtration: If insoluble particles remain, perform a hot filtration through a glass frit (not paper, to avoid cellulose fibers).
-
Crystallization: Remove from heat. Add warm water dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then move to a 4°C fridge.
-
Harvest: Filter crystals and wash with cold Hexane. Dry in a vacuum desiccator (no heat).
Protocol B: Purification Decision Tree
Use this logic flow to determine the correct purification method based on your crude state.
Caption: Logic flow for selecting between recrystallization, trituration, and buffered chromatography.
References
-
BenchChem. (2025).[1][2][3][4][5][6] Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives. Retrieved from 2
-
Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules , 26(16), 5003. Retrieved from 7
-
Hemming, K. (2004). Science of Synthesis: 1,2,4-Oxadiazoles. Georg Thieme Verlag. Retrieved from 8
-
Gerfaud, T., et al. (2011).[9] Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones. Organic Letters , 13(23), 6172-6175. Retrieved from 9
-
Zhang, X., et al. (2014). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties. Advanced Materials Research . Retrieved from 10[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes with Pentafluorophenyl or Trifluoromethyl Anion Acting as Leaving Group [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing solvent conditions for nucleophilic substitution of chloromethyl oxadiazoles
Topic: Optimizing Solvent Conditions for Nucleophilic Substitution of Chloromethyl Oxadiazoles
Status: Active Agent: Senior Application Scientist Ticket ID: OXD-SN2-OPT Last Updated: February 13, 2026
Executive Summary: The "Solvent Paradox"
Welcome to the technical support center for heterocyclic functionalization. If you are working with 5-(chloromethyl)-1,2,4-oxadiazoles (or their 1,3,4-isomers), you are likely facing a specific trade-off: Reactivity vs. Ring Stability .
The chloromethyl group is a primary alkyl halide activated by the electron-withdrawing nature of the oxadiazole ring, making it a prime candidate for
This guide provides a logic-driven approach to solvent selection to maximize substitution yield while suppressing ring degradation.
Solvent Selection Logic (The "Why")
Q: Why are my yields low when using Ethanol or Methanol? A: You are likely experiencing solvolysis and hydrogen-bond encumbrance .
-
Mechanism: Protic solvents (ROH) form a "cage" of hydrogen bonds around your anionic nucleophile (e.g., azide, cyanide, or amine), significantly lowering its energy and nucleophilicity (the "Solvent Effect") [3].
-
Risk: 1,2,4-oxadiazoles are chemically equivalent to "masked" acyl derivatives. In protic solvents with basic nucleophiles, the solvent can facilitate attack on the ring carbon, leading to ring cleavage (often forming amidoximes) rather than the desired methylene substitution [4].
Q: Which solvent class should I prioritize? A: Polar Aprotic Solvents are the gold standard for this chemistry.
-
Recommended: Acetonitrile (MeCN), DMF (Dimethylformamide), or DMSO.
-
Reasoning: These solvents have high dielectric constants (stabilizing the transition state) but do not solvate anions effectively.[1] This leaves the nucleophile "naked" and highly reactive, accelerating the
rate by orders of magnitude compared to alcohols [3, 5].
Data Table: Solvent Performance Matrix for Chloromethyl Oxadiazoles
| Solvent | Type | Dielectric Const.[1] ( | Relative | Ring Stability Risk | Recommended For |
| Acetone | Polar Aprotic | 20.7 | Moderate | Low | Finkelstein (Halide Exchange) |
| Acetonitrile | Polar Aprotic | 37.5 | High | Low | Cyanation, Azidation |
| DMF | Polar Aprotic | 36.7 | Very High | Moderate* | Amination, Poor Nucleophiles |
| Ethanol | Polar Protic | 24.5 | Very Low | High | Not Recommended |
| DCM | Non-Polar | 8.9 | Low | Low | Phase Transfer Catalysis only |
*DMF can decompose to dimethylamine at high temps, which can react with the substrate.
Optimization Strategy: The "Finkelstein Switch"
Q: My nucleophile is weak, and the reaction is too slow in MeCN. Should I heat it? A: Stop. Heating chloromethyl oxadiazoles often leads to polymerization or ring opening. Instead, upgrade your leaving group using the Finkelstein Reaction .
The Protocol:
Chlorine is a mediocre leaving group. Iodine is excellent. By swapping Cl
-
Solvent: Anhydrous Acetone.
-
Reagent: Sodium Iodide (NaI) (1.5 eq).
-
Mechanism: NaI is soluble in acetone; NaCl is not.[2][3] As the iodine displaces the chlorine, NaCl precipitates, driving the equilibrium forward (Le Chatelier’s principle) [6].
-
Result: The resulting iodomethyl oxadiazole reacts 10-100x faster with your target nucleophile.
Visual Workflows
Figure 1: Solvent Decision Tree
Use this logic flow to determine the starting conditions for your specific nucleophile.
Caption: Decision matrix for selecting the optimal solvent system based on nucleophile type.
Figure 2: Reaction Pathway & Failure Modes
Understanding the competition between substitution and decomposition.
Caption: Mechanistic divergence. Aprotic solvents favor the green path (
Standard Operating Procedures (SOPs)
Protocol A: Amination of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Best for: Primary and secondary amines.
-
Preparation: Dry all glassware. Moisture initiates hydrolysis.
-
Dissolution: Dissolve 1.0 eq of chloromethyl oxadiazole in anhydrous DMF (0.2 M concentration).
-
Base: Add 1.2 eq of DIPEA (Diisopropylethylamine).
-
Note: Do not use TEA (Triethylamine) if heating is required, as it can quaternize. Avoid inorganic bases (
) in DMF if solubility is poor, as undissolved clumps create hotspots.
-
-
Addition: Cool to 0°C. Add 1.1 eq of the amine dropwise.
-
Reaction: Allow to warm to RT. Stir for 4–16 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.
Protocol B: Halide Exchange (Finkelstein) for Weak Nucleophiles
Best for: Carboxylates, phenols, or sluggish amines.
-
Dissolution: Dissolve 1.0 eq of chloromethyl oxadiazole in anhydrous Acetone .
-
Activation: Add 1.5 eq of Sodium Iodide (NaI) .
-
Incubation: Stir at RT for 1 hour. A white precipitate (NaCl) will form.[4]
-
Checkpoint: TLC should show a shift in
(Iodo species is usually less polar than Chloro).
-
-
Substitution: Add your nucleophile (e.g., Sodium Phenoxide) directly to this suspension.
-
Reaction: Stir at RT or mild reflux (max 40°C).
-
Workup: Filter off solids. Evaporate acetone. Redissolve in DCM for aqueous wash.
Troubleshooting FAQ
Q: My reaction mixture turned black/tarry. A: This indicates oxadiazole ring decomposition .
-
Cause: The solution was likely too basic or too hot.
-
Fix: Switch from inorganic bases (KOH/NaOH) to non-nucleophilic organic bases (DIPEA). Lower the temperature to 0°C during addition. Ensure the solvent is anhydrous [1, 7].[4]
Q: I see the product on TLC, but it disappears during workup. A: The product might be hydrolytically unstable .
-
Cause: Post-reaction, if the mixture is acidic or basic, the ring can open during the aqueous wash.
-
Fix: Buffer your aqueous wash to pH 7 (using phosphate buffer) rather than using strong acid/base extractions.
Q: The reaction stalls at 50% conversion. A: The leaving group (Cl-) is inhibiting the reaction or the nucleophile is dead.
-
Fix: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (10 mol%). This acts as a phase transfer catalyst and an in-situ Finkelstein source, constantly regenerating the more reactive iodo-species.
References
-
BenchChem. "Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane." BenchChem Technical Library. Link (Accessed Feb 2026).
-
Baykov, S. V., et al. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles."[5] Molecules, vol. 24, no.[6][7] 1, 2019. Link
-
OpenOChem. "SN2 Effect of Solvent." OpenOChem Learning Resources. Link
-
Nagaraj, A., et al. "Synthesis of (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4] oxazin-4-yl) acetate derivatives." Rasayan Journal of Chemistry, vol. 10, no. 2, 2017. Link
-
LibreTexts. "4.7: Solvent Effects in Nucleophilic Substitution." Chemistry LibreTexts. Link
-
Organic Chemistry Portal. "Finkelstein Reaction." Organic Chemistry Portal. Link
-
Beilstein Journals. "Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN." Beilstein Journal of Organic Chemistry. Link
Sources
Recrystallization techniques for high-purity 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Technical Support Center: Purification Protocols for 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Ticket ID: #OXD-NAP-005 Escalation Level: Tier 2 (Senior Application Scientist) Subject: Optimization of Recrystallization & Troubleshooting Purity Issues
Executive Summary
You are working with 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole , a compound that fuses a lipophilic, planar naphthalene ring with a polar, electron-deficient oxadiazole core and a reactive chloromethyl electrophile.
The Core Challenge: This molecule presents a dichotomy in solubility.[1][2] The naphthalene moiety drives strong π-π stacking (low solubility), while the oxadiazole ring requires polarity. Furthermore, the chloromethyl group is reactive ; improper solvent choice (e.g., hot alcohols for extended periods) can lead to solvolysis (conversion to alkoxymethyl ethers), destroying your product purity [1, 7].
This guide prioritizes chemical stability over simple solubility, recommending non-nucleophilic solvent systems to preserve the chloromethyl pharmacophore.
Module 1: Solvent System Selection
Status: Critical Decision Point
Do not default to Ethanol/Methanol without assessing the risk of solvolysis. For high-purity applications (e.g., biological assays or scintillator synthesis), inert solvents are required.
| Solvent System | Role | Suitability Rating | Technical Notes |
| Toluene | Primary | Excellent | Dissolves the aromatic naphthalene core well at reflux; poor solubility at RT. Chemically inert toward the chloromethyl group [10]. |
| Acetonitrile | Primary | Good | Good polarity match for the oxadiazole ring. Easy removal (volatile). Inert to alkylation under neutral conditions [5]. |
| Ethanol / MeOH | Primary | Risky | Warning: High risk of solvolysis (forming ethoxy/methoxy ethers) if refluxed >30 mins. Use only for rapid, low-temp purification [1]. |
| Toluene : Heptane | Binary | Superior | The "Gold Standard" for yield. Toluene solubilizes; Heptane acts as the anti-solvent to force precipitation upon cooling. |
| DMF / Water | Binary | Last Resort | High boiling point makes drying difficult. Water introduction risks hydrolysis of the C-Cl bond to C-OH. |
Module 2: Visualization of Decision Logic
The following logic flow dictates your experimental design based on the specific impurity profile and yield requirements.
Figure 1: Decision matrix for solvent selection based on impurity profile and chemical stability requirements.
Module 3: Detailed Protocols
Protocol A: The "Gold Standard" (Toluene/Heptane)
Recommended for: Maximum recovery and chemical stability.
-
Dissolution: Suspend crude solid in Toluene (10 mL per gram) in a round-bottom flask.
-
Heating: Heat to reflux (110°C). If the solid does not dissolve, add Toluene in 1 mL increments.
-
Note: If a small amount of dark solid remains insoluble at reflux, this is likely inorganic salt or polymerized byproduct. Perform a hot filtration immediately.
-
-
Anti-Solvent Addition: Remove from heat source.[3] While still hot (~90°C), slowly add Heptane dropwise until a faint, persistent cloudiness appears.
-
Re-dissolution: Add 2-3 drops of hot Toluene to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (insulate the flask with a towel if "oiling out" occurs). Then, cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the white/off-white needles via vacuum filtration. Wash with cold Heptane.
Protocol B: Rapid Purification (Acetonitrile)
Recommended for: Removal of polar impurities (unreacted hydrazides).
-
Suspend solid in Acetonitrile (5-7 mL per gram).
-
Heat to reflux (82°C) until dissolved.
-
Activated Carbon Treatment (Optional): If the solution is yellow/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot over a Celite pad.
-
Cool slowly to room temperature, then to -10°C (freezer).
-
Filter and wash with cold Acetonitrile.
Module 4: Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated).
-
Fix:
-
Reheat to dissolve the oil.
-
Add more solvent (dilute by 10-20%).
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.
-
Slow Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Fast cooling promotes oiling [6].
-
Q2: My product yield is low, and the mother liquor is still yellow.
-
Cause: The naphthalene ring increases solubility in non-polar solvents, keeping product in solution.
-
Fix: You must use the Binary Solvent Method (Protocol A) . The addition of Heptane reduces the solubility of the oxadiazole, forcing it out of the Toluene solution.
Q3: I see a new spot on TLC after recrystallization from Ethanol.
-
Cause: Solvolysis. You have likely converted the chloromethyl group (-CH₂Cl) to the ethoxymethyl group (-CH₂OEt) [1, 18].
-
Fix: Discard the batch or attempt to repurify (difficult). Switch to Toluene or Acetonitrile immediately.
Q4: The crystals are colored (yellow/brown) but should be white.
-
Cause: Oxidation of the naphthalene ring or traces of iodine/oxidants from the cyclization step (e.g., if POCl3 was used).
-
Fix: Perform a Hot Filtration with activated charcoal during the dissolution step (Protocol B, Step 3).
Module 5: Workflow Visualization
Figure 2: Step-by-step workflow for the Toluene/Heptane binary recrystallization method.
References
-
BenchChem. (2025).[2] Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Link
-
ChemicalBook. (n.d.). 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole Properties and Melting Point. Link
-
Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties. ResearchGate. Link
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Link
-
Patent WO2005099353A2. (2005). Process for preparing 5-aminomethyl substituted oxazolidinones (Use of Acetonitrile/DMF). Google Patents. Link
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents and Oiling Out. Link
-
Royal Society of Chemistry. (n.d.). Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol. Link
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Link
-
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Product Sheet. Link
-
Eureka. (2021). Preparation method of 5-(chloromethyl)-2-(trifluoromethyl)-1,3,4 oxadiazole using Toluene. Link
Sources
Minimizing side reactions during the cyclization of 1,3,4-oxadiazoles
Status: Operational Ticket ID: OXD-CYC-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Protocol Optimization
Executive Summary
The 1,3,4-oxadiazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability.[1] However, the cyclization step—whether dehydrative or oxidative—is prone to specific failure modes including incomplete ring closure , substituent chlorination , and ring hydrolysis .
This guide moves beyond standard textbook procedures to address the causality of these failures. We provide self-validating protocols and troubleshooting logic for the three dominant synthetic pathways:
-
Dehydrative Cyclization (POCl₃/SOCl₂)
-
Oxidative Cyclization (I₂/Hypervalent Iodine)
-
Mild/Green Cyclization (Burgess Reagent/T3P)
Module 1: Dehydrative Cyclization (POCl₃/SOCl₂)
Context: This is the "workhorse" method for converting 1,2-diacylhydrazines to oxadiazoles. It is robust but chemically aggressive. Primary Failure Mode: Competitive chlorination and hydrolysis of the imidoyl intermediate.
Mechanism & Failure Analysis
The reaction proceeds via an imidoyl phosphate intermediate. The critical failure point is the competition between the intramolecular nucleophilic attack (Ring Closure) and intermolecular attack by chloride ions (Side Reaction).
Figure 1: Kinetic competition in POCl₃-mediated cyclization.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Mass Spec +36/38 Da | Chlorination: The carbonyl oxygen was replaced by Cl instead of cyclizing, or a substituent (OH/NH) was chlorinated. | Protocol Adjustment: Reduce temp to <80°C. Use T3P if the substrate has nucleophilic substituents (OH, NH₂). |
| SM Reappears after Workup | Hydrolysis: The imidoyl intermediate formed but did not cyclize; it hydrolyzed back to SM upon water addition. | Validation: Ensure reaction runs to completion (TLC) before quenching. Increase reflux time or add P₂O₅ to scavenge water. |
| Charring/Tarring | Thermal Decomposition: Substrate is acid-sensitive.[1] | Switch Method: Use Burgess Reagent or T3P (see Module 3). |
Optimized Protocol: The "Buffered" POCl₃ Method
Standard POCl₃ reflux is often too harsh. This modified protocol mitigates acid-catalyzed side reactions.
-
Dissolve 1.0 eq of 1,2-diacylhydrazine in dry acetonitrile (ACN) or toluene (not neat POCl₃).
-
Add 3.0 eq of POCl₃ dropwise at 0°C.
-
Add 1.1 eq of Pyridine or DIPEA (Critical: buffers the HCl generated).
-
Heat to 80-100°C. Monitor by TLC.
-
Quench by pouring slowly into ice-cold saturated NaHCO₃ (pH control prevents ring opening).
Expert Insight: If your substrate contains an electron-rich aromatic ring, POCl₃ can induce a Vilsmeier-Haack type formylation or chlorination on the ring itself [1].
Module 2: Oxidative Cyclization (Acylhydrazones)
Context: Converts aldehyde N-acylhydrazones directly to oxadiazoles. Ideal when the diacylhydrazine precursor is difficult to access. Primary Failure Mode: Over-oxidation and formation of 1,3,4-oxadiazolines (incomplete oxidation).
Mechanism & Failure Analysis
This pathway involves the formation of an azo-intermediate followed by radical or ionic cyclization.
Figure 2: Stepwise oxidative cyclization showing the oxadiazoline trap.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| NMR: CH peak at ~6.5 ppm | Stalled Intermediate: The reaction stopped at the oxadiazoline stage. | Boost Oxidation: Add 0.5 eq more oxidant (e.g., I₂ or PhI(OAc)₂) and heat longer. Ensure basic conditions (K₂CO₃) are maintained [2]. |
| Halogenation of Aromatics | Electrophilic Attack: I₂ or Br₂ attacked electron-rich rings (phenols, anilines). | Reagent Switch: Use Hypervalent Iodine (PIDA/PIFA) or Chloramine-T instead of elemental halogens. |
| Low Yield | Azine Formation: Two hydrazone molecules coupled instead of cyclizing. | Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular coupling. |
Module 3: Mild & Green Approaches (Burgess & T3P)
Context: Essential for substrates with acid-sensitive groups (Boc-amines, acetals) or stereocenters prone to epimerization.
A. Burgess Reagent (The Dehydrator)
Best for: Acid-sensitive substrates.
-
Mechanism: Syn-elimination via a sulfamate ester.[2]
-
Critical Constraint: The reagent is moisture-sensitive and thermally unstable >50°C (in solid form).
-
Protocol Tip: Perform reaction in THF or DCM at reflux. If the reaction stalls, add molecular sieves ; water kills the reagent instantly [3].
B. T3P (Propylphosphonic Anhydride)
Best for: One-pot synthesis from Carboxylic Acid + Hydrazide.
-
Mechanism: Activates the carboxylic acid for hydrazide coupling, then drives cyclization in situ.[3]
-
Advantage: Byproducts are water-soluble (easy extraction).
-
Protocol:
-
Mix Acid + Hydrazide + T3P (50% in EtOAc) + Et₃N.
-
Heat to reflux (EtOAc or DMF).
-
Self-Validating Step: No need for acid workup; wash with water/brine.
-
Comparative Reagent Matrix
| Feature | POCl₃ | Iodine/K₂CO₃ | Burgess Reagent | T3P |
| Primary Use | Robust substrates | Acylhydrazones | Acid-sensitive | One-pot / Scale-up |
| Acidity | High (HCl gen.) | Neutral/Basic | Neutral | Mildly Acidic |
| Cost | Low | Low | High | Medium |
| Key Side Rxn | Chlorination | Halogenation | Olefin formation | None (clean) |
FAQ: Rapid Response
Q: I see a strong IR peak at 1670-1690 cm⁻¹. Is my reaction done? A: No. That is the Carbonyl (C=O) stretch of the uncyclized hydrazide. A pure 1,3,4-oxadiazole should show a C=N stretch around 1610-1640 cm⁻¹ and no carbonyl peak.
Q: My product decomposes on the silica column. A: 1,3,4-Oxadiazoles are generally stable, but traces of acid from POCl₃ can remain. Pre-treat your silica gel with 1% Et₃N in hexanes to neutralize acidic sites before loading your sample.
Q: Can I use Lawesson's Reagent? A: Warning: Lawesson's reagent converts carbonyls to thiocarbonyls. Using this on a diacylhydrazine will likely yield a 1,3,4-thiadiazole , not an oxadiazole. Ensure you are using a dehydrating agent, not a thionating one.
References
-
POCl₃ Side Reactions & Chlorination: Nasuhipur, F., et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination..." RSC Advances, 2021.
-
Oxidative Cyclization Mechanisms: Fan, Y., et al.[3] "Iodine-Promoted Oxidative Cyclization of Acylhydrazones..." Journal of Organic Chemistry, 2016.[3]
-
Burgess Reagent Mechanism: Khapli, S., et al. "Burgess reagent in organic synthesis."[2][4][5] Journal of the Indian Institute of Science, 2001.
-
T3P Applications: Augustine, J. K., et al.[3][6] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles..." Tetrahedron Letters, 2009.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Burgess reagent - Wikipedia [en.wikipedia.org]
- 5. journal.iisc.ac.in [journal.iisc.ac.in]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Stability of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole in Aqueous Media
Welcome to the technical support center for 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous environments. We will explore the key stability characteristics, potential degradation pathways, and provide validated protocols to ensure the integrity of your results.
Core Concept: Understanding the Inherent Instability
The chemical structure of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole contains two key features that dictate its stability in aqueous media: the 1,3,4-oxadiazole ring and the chloromethyl substituent . While 1,3,4-oxadiazole derivatives are generally noted for their thermal stability, the presence of the reactive chloromethyl group introduces a significant susceptibility to nucleophilic attack, particularly by water.[1]
The Primary Degradation Pathway: Hydrolysis
The principal degradation pathway for 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole in aqueous media is the hydrolysis of the chloromethyl group. This reaction proceeds via a nucleophilic substitution mechanism where a water molecule attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of the corresponding hydroxymethyl derivative, 2-(Hydroxymethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
The rate of this hydrolysis is significantly influenced by factors such as pH and temperature. Generally, elevated temperatures and alkaline pH conditions are expected to accelerate the rate of hydrolysis.
Potential for Oxadiazole Ring Opening
While the hydrolysis of the chloromethyl group is the most probable primary degradation route, the stability of the 1,3,4-oxadiazole ring itself should also be considered, especially under forced degradation conditions. Studies on other oxadiazole derivatives have shown that the ring can be susceptible to opening under strongly acidic or basic conditions.[2][3]
-
Acidic Conditions: At low pH, protonation of a nitrogen atom in the oxadiazole ring can activate it for nucleophilic attack by water, leading to ring cleavage.[2][3]
-
Basic Conditions: At high pH, direct nucleophilic attack on a ring carbon can occur, also resulting in ring opening.[2][3]
It is crucial to monitor for the appearance of degradation products that do not correspond to the simple hydroxymethyl derivative, as this may indicate that the core heterocyclic structure is also degrading.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the handling and use of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole in aqueous solutions.
Q1: My compound seems to be losing potency in my aqueous stock solution. What is happening?
A1: The most likely cause is the hydrolysis of the chloromethyl group to the less active (or inactive) hydroxymethyl derivative. This is an expected degradation pathway in aqueous media. To mitigate this, it is recommended to prepare fresh stock solutions in an anhydrous organic solvent like DMSO or DMF and make aqueous dilutions immediately before use. Avoid long-term storage of aqueous solutions.
Q2: I am observing an unexpected peak in my HPLC analysis of a stability sample. How can I identify it?
A2: This new peak is likely a degradation product. The primary suspect is 2-(Hydroxymethyl)-5-(2-naphthyl)-1,3,4-oxadiazole. To confirm its identity, you can use LC-MS to determine the molecular weight of the unknown peak. The hydroxymethyl derivative will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group. For definitive identification, synthesis of the suspected degradation product as a reference standard is recommended.
Q3: How does pH affect the stability of the compound?
Q4: Can I use this compound in cell culture media for extended periods?
A4: Caution is advised when using this compound in cell culture media for prolonged incubations. The aqueous and buffered nature of cell culture media (typically pH 7.2-7.4) will facilitate the hydrolysis of the chloromethyl group. The rate of degradation will depend on the specific media composition and incubation temperature. It is recommended to perform a time-course experiment to determine the compound's half-life in your specific cell culture system to ensure that the desired concentration of the active compound is maintained throughout the experiment.
Q5: Are there any special storage conditions for the solid compound?
A5: The solid form of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is expected to be significantly more stable than its aqueous solutions. However, due to the reactive nature of the chloromethyl group, it is prudent to store the solid compound in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20°C) to minimize any potential degradation over time.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common experimental issues related to the stability of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
Issue: Inconsistent or Non-Reproducible Bioassay Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of expected biological activity over time.
-
A gradual decrease in response with older batches of prepared compound.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue: Appearance of Unknown Peaks in Chromatographic Analysis
Symptoms:
-
A new peak, often with a shorter retention time than the parent compound, appears in HPLC or LC-MS analysis.
-
The area of the parent peak decreases over time, while the area of the new peak increases.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment by HPLC
Objective: To quickly assess the stability of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole in a specific aqueous buffer.
Materials:
-
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare the Test Solution: Dilute the DMSO stock solution 1:100 into the aqueous buffer of interest to a final concentration of 100 µM. Ensure rapid mixing.
-
Timepoint Zero (T=0) Analysis: Immediately inject an aliquot of the test solution onto the HPLC system.
-
Incubation: Incubate the remaining test solution at a controlled temperature (e.g., room temperature or 37°C).
-
Subsequent Timepoint Analysis: Inject aliquots of the test solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis:
-
Identify the peak corresponding to the parent compound.
-
Monitor the peak area of the parent compound over time.
-
Plot the percentage of the parent compound remaining versus time.
-
Observe the appearance and growth of any new peaks, which are likely degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation profile of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole under various stress conditions, as recommended by ICH guidelines.[4]
Materials:
-
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
-
Anhydrous DMSO
-
0.1 N HCl (for acidic stress)
-
0.1 N NaOH (for basic stress)
-
3% H₂O₂ (for oxidative stress)
-
HPLC-UV/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a small amount of DMSO and dilute with an appropriate solvent (e.g., acetonitrile:water 50:50).
-
Acidic Degradation: Mix an equal volume of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 5 hours). Neutralize with 0.1 N NaOH before analysis.[4]
-
Basic Degradation: Mix an equal volume of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., until significant degradation is observed). Neutralize with 0.1 N HCl before analysis.[4]
-
Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.[4]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.[4]
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by HPLC-UV/MS.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the major degradation products formed under each condition using their mass-to-charge ratios.
-
Determine the percentage of degradation in each condition.
-
Table 1: Representative Forced Degradation Data for an Oxadiazole Derivative [4][5]
| Stress Condition | % Degradation (Example) | Major Degradation Products (Hypothesized) |
| 0.1 N HCl, 60°C, 5h | 65.28 ± 3.65 | Hydroxymethyl derivative, Ring-opened products |
| 0.1 N NaOH, RT | 29.36 ± 1.25 | Hydroxymethyl derivative, Ring-opened products |
| 3% H₂O₂, RT, 24h | 41.58 ± 1.58 | N-oxides, Hydroxymethyl derivative |
| Heat, 60°C, 24h | 47.58 ± 1.25 | Hydroxymethyl derivative |
Note: The data presented is for a different oxadiazole derivative and serves as an illustrative example of the expected trends.[4][5]
Summary and Recommendations
The stability of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole in aqueous media is primarily limited by the hydrolysis of the chloromethyl group. This degradation is accelerated by increased temperature and pH. For optimal experimental outcomes, it is imperative to:
-
Prepare fresh aqueous solutions for each experiment from an anhydrous organic stock.
-
Minimize the duration of exposure of the compound to aqueous environments, especially at elevated temperatures.
-
Characterize the stability of the compound in your specific experimental matrix if long incubation times are unavoidable.
-
Be vigilant for the appearance of degradation products in your analytical data and consider their potential impact on your results.
By understanding the inherent chemical properties of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole and implementing the appropriate handling and experimental design strategies, researchers can ensure the accuracy and reliability of their scientific investigations.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available at: [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available at: [Link]
-
Force degradation study of compound A3. ResearchGate. Available at: [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Fluorescence Lifetime & Photophysics of Naphthyl vs. Phenyl Oxadiazole Derivatives
Executive Summary
This guide provides a technical comparison between 2,5-diphenyl-1,3,4-oxadiazole (PPD) and its extended conjugated analog, 2,5-bis(1-naphthyl)-1,3,4-oxadiazole (BND) .[1] While PPD serves as the industry-standard scintillator and UV-blue emitter, naphthyl-substitution (BND) fundamentally alters the photophysical landscape.
Key Finding: The transition from phenyl to naphthyl substituents induces a bathochromic shift (red-shift) and introduces Intramolecular Charge Transfer (ICT) characteristics. While PPD exhibits a mono-exponential decay typical of a Locally Excited (LE) state (
Structural & Electronic Basis
The core difference lies in the conjugation length and steric profile of the substituents attached to the electron-deficient 1,3,4-oxadiazole ring.
Electronic Conjugation & Energy Levels
-
Phenyl (PPD): The phenyl rings are relatively free to rotate, but the molecule achieves planarity in the excited state. The emission is dominated by
transitions localized on the oxadiazole core. -
Naphthyl (BND): The naphthalene moiety extends the
-conjugation system. This lowers the LUMO energy level, facilitating electron injection (useful in OLEDs), and narrows the HOMO-LUMO gap, resulting in red-shifted emission.[1]
Steric Hindrance & Aggregation
Naphthyl groups introduce significant steric bulk. Unlike the compact packing of PPD, BND molecules often adopt twisted conformations that disrupt
Figure 1: Causal pathway linking structural modification to photophysical outcome.
Photophysical Performance Data
The following data synthesizes experimental values for PPD and BND derivatives in dilute solution (typically cyclohexane or ethanol) and solid films.
| Metric | Phenyl Derivative (PPD) | Naphthyl Derivative (BND) | Performance Implication |
| Emission Max ( | 360 – 380 nm (UV/Deep Blue) | 400 – 450 nm (Blue/Green) | BND is better suited for visible-range imaging; PPD is ideal for UV scintillation. |
| Fluorescence Lifetime ( | 1.2 – 1.6 ns (Mono-exponential) | 2.0 – 4.0 ns (Often Bi-exponential) | Naphthyl derivatives show longer lifetimes due to ICT states, useful for time-gated imaging.[1] |
| Quantum Yield ( | 0.85 – 0.95 (High) | 0.60 – 0.80 (Moderate) | Extended conjugation in BND introduces non-radiative rotational decay channels, slightly lowering |
| Stokes Shift | ~4000 cm⁻¹ | >6000 cm⁻¹ | Larger Stokes shift in BND reduces self-absorption (inner filter effect). |
| Thermal Stability ( | ~200°C | >300°C | BND is superior for vacuum-deposited devices (OLEDs) where thermal endurance is mandatory. |
Note on Solvatochromism: Naphthyl derivatives exhibit stronger positive solvatochromism. In polar solvents, the BND emission red-shifts significantly, and the lifetime increases, indicative of a charge-transfer excited state stabilized by the solvent.
Experimental Protocol: TCSPC Measurement
To validate the lifetime differences (
Required Instrumentation[2]
-
Excitation Source: Pulsed Diode Laser (e.g., 280 nm or 375 nm depending on absorption).[1] Pulse width < 100 ps.
-
Detector: MCP-PMT (Microchannel Plate Photomultiplier) for high time resolution.
-
Electronics: TAC (Time-to-Amplitude Converter) or TDCs.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve PPD/BND in spectroscopic grade solvent (OD < 0.1 at
to prevent re-absorption). -
Validation Step: Measure steady-state absorption/emission first to determine optimal detection wavelength.
-
-
IRF Measurement (The Control):
-
Replace sample with a scattering solution (Ludox silica or glycogen).
-
Measure the Instrument Response Function (IRF) . This represents the shortest time profile the system can resolve.
-
-
Decay Acquisition:
-
Excitation rate: 10 MHz (ensure time window > 5
expected lifetime). -
Collect photons until peak count reaches 10,000 (ensures statistical accuracy).
-
Constraint: Keep count rate < 1% of excitation rate to avoid "pile-up" errors.
-
-
Data Analysis (Deconvolution):
-
Fit the data using Iterative Reconvolution:
. -
Trust Metric: The fit is valid ONLY if
and residuals are randomly distributed around zero.
-
Figure 2: TCSPC Signal Chain. The Sync pulse starts the clock; the Detector stops it.
Mechanistic Insights: Why the Difference?
The shift from Phenyl to Naphthyl alters the excited state dynamics.
-
PPD (Phenyl): Decays primarily from a planar, Locally Excited (LE) state.[1] The radiative rate (
) is high, leading to short lifetimes and high quantum yields.[1] -
BND (Naphthyl):
-
ICT State: The naphthyl group can act as a stronger electron donor/acceptor relative to the oxadiazole core, creating an Intramolecular Charge Transfer state.
-
Rotational Relaxation: The bond between the naphthyl and oxadiazole rings allows for twisting. In low-viscosity solvents, this rotation competes with fluorescence, potentially creating a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which complicates the lifetime decay (bi-exponential).[1]
-
Application Recommendation:
-
Use PPD for liquid scintillators or when a strict mono-exponential lifetime standard is required for calibration.
-
Use BND for OLED Electron Transport Layers (ETL) due to high
(glass transition temperature) or as a polarity-sensitive probe where lifetime changes map to environmental viscosity/polarity.
References
-
TCSPC Principles: Becker, W.[1][2] The bh TCSPC Handbook. 6th ed., 2014.[1][2]
-
PPD Photophysics: "Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation." PubMed Central.
-
Naphthyl Oxadiazole Properties: "Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole." DergiPark.
-
Oxadiazole Derivatives in OLEDs: "Chemical structure dependent electron transport in 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives." Semantic Scholar.
-
General TCSPC Protocol: "Time-Correlated Single Photon Counting (TCSPC)." PicoQuant Application Notes.
Sources
A Comparative Guide to HPLC Method Development for the Analysis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantification of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each decision in the development and validation process. We will explore how fundamental choices in column chemistry and mobile phase composition critically impact analytical performance, culminating in a robust, validated method that meets stringent regulatory standards.
Introduction: The Analyte and the Analytical Imperative
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a bulky, hydrophobic naphthyl moiety and an oxadiazole ring. Such structures are of significant interest in medicinal chemistry, often serving as scaffolds for novel therapeutic agents due to the diverse biological activities associated with the 1,3,4-oxadiazole nucleus.[1][2][3] The presence of a reactive chloromethyl group also makes it a valuable intermediate in synthetic chemistry.[4]
Given its potential role in pharmaceutical development, establishing a reliable, accurate, and precise analytical method is not merely a procedural step but a foundational requirement for quality control, stability testing, and impurity profiling. A well-developed HPLC method ensures that the identity, purity, and concentration of the analyte can be trusted throughout the drug development lifecycle. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a systematic, science-driven approach to method development and validation.[5][6][7]
Part 1: Foundational Strategy and Analyte Assessment
The molecular structure of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole dictates the analytical approach. The large, non-polar naphthalene ring system renders the molecule significantly hydrophobic. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the separation mode of choice.[8][9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic analytes like our target compound are retained on the column through hydrophobic interactions and are eluted by increasing the concentration of an organic solvent in the mobile phase.[8]
Caption: Physicochemical properties of the analyte guiding the initial analytical strategy.
Part 2: A Comparative Approach to Method Development
Effective method development is a systematic process of optimizing variables to achieve the desired separation. We will compare key parameters to demonstrate how different choices affect the final outcome, thereby creating a self-validating system where the optimal choice is justified by experimental data.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmspr.in [ijmspr.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Guide: FTIR Spectral Analysis of 1,3,4-Oxadiazole Ring Formation
[1]
Executive Summary
This guide provides a technical framework for utilizing Fourier Transform Infrared (FTIR) spectroscopy to monitor the cyclodehydration of diacylhydrazines (or acylhydrazones) into 1,3,4-oxadiazole rings. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR offers a rapid, cost-effective, and in-situ capable method for monitoring reaction progress. This document details the spectral causality of the ring closure, compares FTIR against alternative analytical techniques, and provides a self-validating experimental protocol.
Mechanism & Spectral Causality
The formation of the 1,3,4-oxadiazole ring typically proceeds via the cyclodehydration of a 1,2-diacylhydrazine precursor.[1] Understanding the chemical transformation is prerequisite to interpreting the spectral shifts.
The Chemical Transformation
The reaction involves the elimination of a water molecule from the diacylhydrazine intermediate. This transforms two carbonyl-amide centers into a single aromatic heterocycle containing a C-O-C ether linkage and a C=N imine bond.
Key Structural Changes:
-
Loss of Amide Symmetry: The precursor possesses two C=O (amide I) bonds and two N-H bonds.
-
Ring Closure: Formation of the central oxygen bridge (C-O-C).
-
Aromatization: Formation of the C=N bond, completing the heteroaromatic system.
Spectral Markers (The "Fingerprint" of Cyclization)
The transition is spectrally distinct. The user must track the disappearance of "Open Chain" signals and the emergence of "Ring" signals.
| Functional Group | Precursor (Diacylhydrazine) | Product (1,3,4-Oxadiazole) | Spectral Shift Logic |
| N-H Stretch | 3200–3400 cm⁻¹ (Strong, Broad) | Absent | Elimination of N-H protons during dehydration. |
| C=O (Amide I) | 1650–1700 cm⁻¹ (Strong) | Absent | Carbonyl carbon converts to the oxadiazole C2/C5 carbons. |
| C=N (Imine) | Absent | 1600–1640 cm⁻¹ (Sharp) | Formation of the azomethine linkage within the ring. |
| C-O-C (Ether) | Absent | 1050–1250 cm⁻¹ | Formation of the cyclic ether bridge. |
Comparative Analysis: FTIR vs. NMR vs. HPLC
For routine reaction monitoring, FTIR outperforms high-resolution techniques in speed and resource efficiency.
Comparison Matrix
| Feature | FTIR (Recommended for Monitoring) | 1H NMR (Validation) | HPLC-MS (Quantification) |
| Primary Utility | Real-time reaction endpoint determination. | Final structural confirmation. | Purity profiling and molecular weight check. |
| Sample Prep | Minimal (Neat/ATR or KBr pellet). < 1 min. | High (Deuterated solvents). 15+ mins. | High (Dilution, filtration). 30+ mins.[2] |
| Cost Per Run | Negligible. | High (Solvents, instrument time).[2] | Moderate to High (Solvents, columns).[2] |
| Sensitivity | Excellent for functional group conversion (C=O | Excellent for proton environment changes. | Excellent for trace impurities. |
| Blind Spots | Cannot easily distinguish between subtle substitution isomers. | Expensive for iterative checking. | Does not provide structural connectivity data. |
Expert Insight: Use FTIR to determine when the reaction is finished (disappearance of C=O). Use NMR only once the crude product is isolated to confirm the structure.
Experimental Protocol: POCl₃ Mediated Cyclization
Objective: Synthesize 2,5-diphenyl-1,3,4-oxadiazole from N,N'-dibenzoylhydrazine and monitor via FTIR.
Reagents & Equipment[2][3][4][5][6]
-
Precursor: N,N'-dibenzoylhydrazine (10 mmol)
-
Dehydrating Agent: Phosphorus Oxychloride (POCl₃) (15 mL)
-
Solvent: Toluene (optional, or run neat in POCl₃)
-
Instrument: FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal)
Step-by-Step Methodology
Phase 1: Baseline Acquisition
-
Take a small amount of the starting material (N,N'-dibenzoylhydrazine).
-
Acquire an FTIR spectrum (32 scans, 4 cm⁻¹ resolution).
-
Checkpoint 1: Verify presence of strong Amide I peak at ~1650 cm⁻¹ and N-H stretch at ~3250 cm⁻¹. If absent, check precursor purity.
Phase 2: Cyclodehydration
-
Place N,N'-dibenzoylhydrazine in a round-bottom flask.
-
Add POCl₃ carefully (fume hood mandatory).
-
Reflux the mixture at 100–110°C.
-
Sampling (Every 2 hours):
Phase 3: Endpoint Determination
-
Analyze the spectrum for the Reaction Completion Indicators :
-
Indicator A: Complete disappearance of the broad N-H band >3200 cm⁻¹.
-
Indicator B: Disappearance of the carbonyl peak at 1650 cm⁻¹.
-
Indicator C: Appearance of the sharp C=N band at ~1620 cm⁻¹.[7]
-
-
Decision Node:
-
If C=O peak persists: Continue reflux.[8]
-
If C=O is gone: Stop reaction. Pour mixture onto crushed ice.
-
Phase 4: Isolation & Verification
-
Neutralize the ice mixture with NaHCO₃ (solid precipitates).[3]
-
Filter, wash with water, and dry.
-
Final Validation: Run 1H NMR. Expect loss of NH protons (usually downfield 10–11 ppm) and shift in aromatic protons.
Visualizations
Diagram 1: Reaction Mechanism & Spectral Shifts
This diagram maps the chemical transformation to the specific spectral shifts observed.
Caption: Correlation between chemical structural changes and observable FTIR spectral markers.
Diagram 2: Experimental Workflow with Decision Logic
A flowchart guiding the researcher through the monitoring process.
Caption: Step-by-step decision tree for monitoring oxadiazole synthesis via FTIR.
References
-
Mechanistic Studies and Derivative Effects In 1,3,4-Oxadiazole Synthesis Via Cyclodehydration Reactions. Otterbein University. Link
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, Royal Society of Chemistry.[9] Link
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review. The Open Medicinal Chemistry Journal. Link
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, MDPI. Link
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, NCBI/PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. updatepublishing.com [updatepublishing.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole. The information herein is synthesized from established safety principles for structurally similar compounds and general laboratory safety standards. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious and multi-layered approach to safety is paramount.
Hazard Assessment: An Analysis of Structural Analogs
A definitive hazard profile for 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is not yet established. However, by examining its core structural components—a chloromethyl group, a 1,3,4-oxadiazole ring, and a naphthalene moiety—we can anticipate its potential hazards.
-
Chloromethyl Group (-CH₂Cl): Compounds containing this functional group are often reactive and can be alkylating agents. They are frequently categorized as corrosive, toxic, and potentially carcinogenic.[1] For instance, chloromethyl methyl ether is a known human carcinogen and is highly regulated.
-
1,3,4-Oxadiazole Ring: This heterocyclic core is common in pharmacologically active molecules. While the ring itself is generally stable, derivatives can exhibit a range of toxicities. For example, 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is classified as acutely toxic if swallowed[2], and 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is harmful if swallowed or in contact with skin and causes skin and eye irritation.[3]
-
Naphthyl Group: Naphthalene and its derivatives can be irritants and are known to have toxic effects.
Based on these structural analogs, it is prudent to treat 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole as a hazardous substance with the potential to be toxic, corrosive, and a skin and eye irritant.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effect |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or absorbed through the skin. |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon contact. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. |
| Carcinogenicity | The chloromethyl group suggests potential carcinogenic properties. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[4] |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a robust barrier against skin absorption. Regularly inspect gloves for any signs of degradation. |
| Body | Flame-resistant lab coat with tight-fitting cuffs. | Protects against accidental splashes and potential fire hazards.[5] |
| Respiratory | All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles or vapors. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked as containing hazardous chemicals.
Handling and Dispensing
All handling and dispensing of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole must be performed within a certified chemical fume hood to control exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be easily accessible.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be set up within the fume hood.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Segregation is Key
As a halogenated organic compound, 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole and its associated waste must be disposed of following specific protocols.
Waste Segregation
-
Halogenated Waste: All waste containing this compound, including reaction residues, contaminated solvents, and absorbent materials from spills, must be collected in a designated, labeled "Halogenated Organic Waste" container.[6][7]
-
Non-Halogenated Waste: Do not mix this waste with non-halogenated organic waste streams. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[6]
-
Contaminated PPE: Disposable PPE, such as gloves and lab coats, that have been contaminated should be placed in a sealed bag and disposed of as solid hazardous waste.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.[8]
-
Closure: Waste containers must be kept closed at all times, except when adding waste.[8]
-
Compatibility: Ensure the waste container is made of a material compatible with the waste being collected.
Diagram: Waste Disposal Pathway
Caption: Disposal pathway for halogenated organic waste.
Conclusion
The safe handling of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole requires a proactive and informed approach to safety. By understanding the potential hazards based on its structural components, adhering to a strict PPE regimen, following systematic operational procedures, and correctly segregating waste, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.
References
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024). (Chloromethyl)dimethylchlorosilane Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Chloromethyl Methyl Ether. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62754, Chloromethyl chloroformate. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
